Product packaging for 3-Bromo-5-fluoro-4-methylbenzoic acid(Cat. No.:CAS No. 1191988-29-0)

3-Bromo-5-fluoro-4-methylbenzoic acid

Cat. No.: B1521890
CAS No.: 1191988-29-0
M. Wt: 233.03 g/mol
InChI Key: KIOZXYDLEXQKKJ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrFO2 B1521890 3-Bromo-5-fluoro-4-methylbenzoic acid CAS No. 1191988-29-0

Properties

IUPAC Name

3-bromo-5-fluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrFO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOZXYDLEXQKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659227
Record name 3-Bromo-5-fluoro-4-methylbenzoic acid
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Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191988-29-0
Record name 3-Bromo-5-fluoro-4-methylbenzoic acid
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Record name 3-Bromo-5-fluoro-4-methylbenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of scientifically sound synthetic pathways for the preparation of 3-Bromo-5-fluoro-4-methylbenzoic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering an in-depth analysis of reaction strategies, mechanistic considerations, and detailed experimental protocols. The synthesis of this multifaceted molecule presents a unique challenge in regioselectivity, necessitating a careful selection of starting materials and reaction conditions. This guide will explore two primary synthetic routes: the direct electrophilic bromination of a substituted benzoic acid precursor and an alternative pathway involving a Sandmeyer reaction.

Introduction: The Significance of this compound

Halogenated and methylated benzoic acid derivatives are of significant interest in medicinal chemistry and materials science. The strategic placement of bromo, fluoro, and methyl groups on the benzoic acid scaffold imparts unique electronic and steric properties, making this compound a valuable intermediate for the synthesis of complex molecular architectures. The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of target molecules.

This guide will provide a detailed exploration of the chemical principles and practical considerations for the synthesis of this important compound, with a focus on achieving high regioselectivity and overall yield.

Part 1: Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of this compound suggests two primary disconnection approaches, which form the basis of our proposed synthetic pathways.

G target This compound precursor1 3-Fluoro-4-methylbenzoic acid target->precursor1 Electrophilic Bromination precursor2 5-Amino-3-fluoro-4-methylbenzoic acid target->precursor2 Sandmeyer Reaction

Caption: Retrosynthetic analysis of this compound.

The first approach involves the direct bromination of a pre-existing 3-fluoro-4-methylbenzoic acid core. The success of this route hinges on controlling the regioselectivity of the electrophilic aromatic substitution. The second, more intricate pathway, utilizes a Sandmeyer reaction, offering a potentially more controlled method for introducing the bromine atom.

Part 2: Pathway 1 - Regioselective Electrophilic Bromination

This pathway commences with the synthesis of the key intermediate, 3-fluoro-4-methylbenzoic acid, followed by a carefully controlled bromination step.

Step 1: Synthesis of 3-Fluoro-4-methylbenzoic acid

The synthesis of 3-fluoro-4-methylbenzoic acid can be efficiently achieved from commercially available 2-fluoro-4-bromotoluene.

G cluster_0 Synthesis of 3-Fluoro-4-methylbenzoic acid A 2-Fluoro-4-bromotoluene B Grignard Reagent A->B 1. Mg, THF C 3-Fluoro-4-methylbenzoic acid B->C 2. CO2 3. H3O+ G cluster_1 Regioselective Bromination D 3-Fluoro-4-methylbenzoic acid E This compound D->E Br2, FeBr3 (or NBS, H2SO4)

Caption: Electrophilic bromination of 3-Fluoro-4-methylbenzoic acid.

Experimental Protocol:

  • In a round-bottom flask, dissolve 3-fluoro-4-methylbenzoic acid (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add a catalytic amount of iron(III) bromide (FeBr3) or another Lewis acid.

  • Slowly add a solution of bromine (1.1 eq) in the same solvent, maintaining the temperature between 0-10 °C.

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated solution of sodium thiosulfate to remove excess bromine.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary:

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
12-Fluoro-4-bromotolueneMg, CO2THF0 - reflux4-675-85
23-Fluoro-4-methylbenzoic acidBr2, FeBr3Acetic Acid0 - 252-460-70

Part 3: Pathway 2 - Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a robust alternative for the introduction of a bromine atom, often with higher regioselectivity compared to direct electrophilic substitution. [1][2][3][4][5]This pathway begins with a suitable aniline derivative.

Step 1: Synthesis of 3-Amino-5-fluoro-4-methylbenzoic acid

This intermediate can be prepared from 5-fluoro-4-methyl-3-nitrobenzoic acid, which in turn can be synthesized by nitration of 3-fluoro-4-methylbenzoic acid.

G cluster_2 Synthesis of the Amino Intermediate F 3-Fluoro-4-methylbenzoic acid G 5-Fluoro-4-methyl-3-nitrobenzoic acid F->G HNO3, H2SO4 H 5-Amino-3-fluoro-4-methylbenzoic acid G->H Fe, HCl or H2, Pd/C

Caption: Synthesis of the key amino-benzoic acid intermediate.

Experimental Protocol (Nitration and Reduction):

  • Nitration: To a cooled (0 °C) solution of 3-fluoro-4-methylbenzoic acid in concentrated sulfuric acid, add a mixture of concentrated nitric acid and sulfuric acid dropwise. Maintain the temperature below 10 °C. After the addition, allow the reaction to stir at room temperature for 1-2 hours. Pour the reaction mixture onto ice and filter the precipitated product.

  • Reduction: Suspend the 5-fluoro-4-methyl-3-nitrobenzoic acid in ethanol and add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux for 2-4 hours. Alternatively, catalytic hydrogenation using H2 gas and a palladium on carbon catalyst can be employed. After the reaction is complete, filter the hot solution to remove the iron salts and concentrate the filtrate.

Step 2: Sandmeyer Reaction

The Sandmeyer reaction involves the diazotization of the amino group followed by treatment with a copper(I) bromide solution. [1][2][3][4][5]

G cluster_3 Sandmeyer Reaction I 5-Amino-3-fluoro-4-methylbenzoic acid J Diazonium Salt I->J NaNO2, HBr 0-5 °C K This compound J->K CuBr, HBr

Caption: The Sandmeyer reaction for the synthesis of the target molecule.

Experimental Protocol:

  • Diazotization: Dissolve the 5-amino-3-fluoro-4-methylbenzoic acid in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete reaction.

  • Cool the mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Trustworthiness of the Protocol: The Sandmeyer reaction is a well-established and reliable method for the synthesis of aryl halides from anilines. The stepwise nature of this pathway allows for greater control over the regiochemistry of the final product.

Conclusion

This technical guide has outlined two viable and scientifically grounded pathways for the synthesis of this compound. The choice between the direct bromination and the Sandmeyer reaction pathway will depend on the availability of starting materials, desired scale of the reaction, and the specific regiochemical purity requirements. The direct bromination route is more atom-economical but may present challenges in controlling the formation of isomeric byproducts. The Sandmeyer reaction, while longer, offers a more controlled and often higher-yielding approach to the target molecule. Both pathways are supported by fundamental principles of organic chemistry and provide a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

  • Filo. (2025, July 23). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing.
  • Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation.
  • Wikipedia. (2023, October 29). Sandmeyer reaction.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Gauth. (n.d.). Solved: For benzoic acid, electrophilic substitution occurs predominantly in the ... position(s). [Chemistry].
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • SlidePlayer. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti.
  • YouTube. (2023, February 28). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-fluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Growing Interest

3-Bromo-5-fluoro-4-methylbenzoic acid, a halogenated aromatic carboxylic acid, is emerging as a significant building block in the realms of pharmaceutical and materials science. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a methyl group on the benzoic acid core—imparts a distinct combination of lipophilicity, electronic effects, and steric hindrance. These characteristics make it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents and advanced polymers. Understanding the fundamental physicochemical properties of this compound is paramount for researchers and drug development professionals to effectively harness its synthetic potential and predict its behavior in various chemical and biological systems. This guide provides a comprehensive analysis of these properties, supported by detailed experimental methodologies and theoretical considerations.

Core Physicochemical Profile

The physicochemical characteristics of this compound are pivotal for its application in scientific research. While experimental data for this specific molecule is not extensively available in public literature, a combination of predicted values from computational models and comparative data from structurally similar compounds allows for a robust characterization.

Data Summary
PropertyValueSource/Method
CAS Number 1191988-29-0Chemical Abstract Service
Molecular Formula C₈H₆BrFO₂-
Molecular Weight 233.03 g/mol -
Melting Point Estimated: 160-180 °CEstimation based on related structures[1]
Boiling Point 324.6 ± 42.0 °CPredicted
Density 1.680 ± 0.06 g/cm³Predicted
pKa Estimated: ~3.6Estimation based on related structures[2]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., methanol, ethanol, DMSO)General solubility trends for benzoic acids
Structural and Electronic Landscape

The arrangement of substituents on the benzene ring governs the reactivity and intermolecular interactions of this compound. The electron-withdrawing nature of the bromine and fluorine atoms influences the acidity of the carboxylic acid group, while the methyl group provides a site for potential further functionalization.

graph Chemical_Structure { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; O1 [label="O", pos="3,-0.75!"]; O2 [label="OH", pos="3,0.75!"]; Br [label="Br", pos="-2.25,0.75!"]; F [label="F", pos="-1.25,-2.25!"]; C8 [label="CH₃", pos="1.25,-2.25!"];

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- C7; C7 -- O1 [style=double]; C7 -- O2; C3 -- Br; C5 -- F; C4 -- C8; }

Caption: 2D Structure of this compound.

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

To ensure scientific integrity, the predicted and estimated values presented above should be validated through rigorous experimental determination. The following section details the standard, field-proven protocols for measuring key physicochemical parameters.

Melting Point Determination: A Measure of Purity and Stability

The melting point is a fundamental physical property that provides insights into the purity and crystalline structure of a compound. For a crystalline solid like this compound, a sharp melting range is indicative of high purity.

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus is used for the determination.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

graph Melting_Point_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="Grind Sample"]; B [label="Pack Capillary Tube"]; C [label="Place in Apparatus"]; D [label="Heat Slowly"]; E [label="Record Melting Range"];

A -> B -> C -> D -> E; }

Caption: Workflow for Melting Point Determination.
Solubility Profiling: Understanding Bioavailability and Formulation

Solubility is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of this compound in various solvents dictates its suitability for different formulation strategies.

Experimental Protocol:

  • Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane) are chosen.

  • Equilibrium Method: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

  • Agitation and Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation: The saturated solution is filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination: Unveiling the Acidic Strength

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid, the pKa value is crucial for understanding its ionization state at different physiological pH values, which in turn affects its biological activity and membrane permeability.

Experimental Protocol (Potentiometric Titration):

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol) if the aqueous solubility is low.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

graph pKa_Determination_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="Dissolve Acid"]; B [label="Titrate with Base"]; C [label="Record pH"]; D [label="Plot Titration Curve"]; E [label="Determine pKa at Half-Equivalence"];

A -> B -> C -> D -> E; }

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization: The Molecular Fingerprint

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the methyl protons. The aromatic protons will appear as multiplets in the downfield region (typically 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the bromo, fluoro, and carboxyl substituents. The carboxylic acid proton will be a broad singlet, typically far downfield (10-13 ppm). The methyl protons will appear as a singlet in the upfield region (around 2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carboxyl carbon (around 165-175 ppm), the aromatic carbons (in the 110-160 ppm range), and the methyl carbon (around 20 ppm). The carbon atoms attached to the electronegative bromine and fluorine atoms will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹. A strong C=O (carbonyl) stretching absorption should appear around 1700-1725 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. C-Br and C-F stretching vibrations will be observed in the fingerprint region (below 1300 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 232 and 234, with approximately equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the carboxyl group (-COOH) and other characteristic cleavages of the aromatic ring.

Synthetic Considerations and Applications

This compound is typically synthesized through a multi-step process involving the halogenation and oxidation of a suitable toluene derivative. Its utility as a synthetic intermediate is significant, particularly in the pharmaceutical industry. The presence of three distinct functional handles—the carboxylic acid, the bromine atom, and the fluorine atom—allows for a wide range of chemical transformations, including amidation, esterification, and cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These reactions are instrumental in constructing the complex molecular scaffolds of many modern drug candidates. For instance, similar bromo- and fluoro-substituted benzoic acids are key intermediates in the synthesis of anti-inflammatory drugs, kinase inhibitors, and other targeted therapies.

Conclusion

This compound is a molecule with considerable potential in chemical synthesis, particularly for applications in drug discovery and materials science. While a complete experimental dataset of its physicochemical properties is not yet widely published, this guide provides a robust framework based on predicted values, established experimental protocols, and an understanding of its chemical nature. The methodologies and theoretical insights presented herein are intended to empower researchers to confidently work with this compound, paving the way for new discoveries and innovations. As research involving this molecule continues to grow, a more comprehensive experimental characterization will undoubtedly emerge, further solidifying its role as a valuable tool in the chemist's arsenal.

References

  • PubChem. 3-Bromo-4-methylbenzoic acid.
  • Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • SpectraBase. 3-Bromo-4-methyl-benzoic acid.
  • NIST WebBook. Benzoic acid, 3-bromo-.

Sources

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-5-fluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 3-Bromo-5-fluoro-4-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the analytical choices, offering a self-validating workflow that ensures the unambiguous confirmation of the molecular structure. We will explore a multi-technique approach, integrating data from mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments to build a cohesive and definitive structural assignment.

Introduction and Molecular Overview

This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₆BrFO₂. Its structure presents a unique combination of electron-withdrawing (bromo, fluoro, carboxylic acid) and electron-donating (methyl) groups, making it a potentially valuable building block in medicinal chemistry and materials science. The precise arrangement of these substituents is critical to its chemical reactivity and biological activity. Therefore, rigorous and unequivocal structure determination is a prerequisite for its use in any research or development context.

Key Molecular Features:

  • CAS Number: 1191988-29-0[1]

  • Molecular Weight: 233.03 g/mol [1]

  • Core Structure: A benzene ring substituted with a carboxylic acid group, a bromine atom, a fluorine atom, and a methyl group.

The elucidation process described herein is a logical progression, starting from the confirmation of the molecular formula and proceeding to the detailed mapping of atomic connectivity.

The Integrated Analytical Workflow

workflow cluster_synthesis Hypothetical Synthesis cluster_elucidation Structure Elucidation Core cluster_confirmation Final Confirmation Synthesis 3-Fluoro-4-methylbenzoic Acid MS Mass Spectrometry (MS) - Molecular Formula - Isotopic Pattern Synthesis->MS Sample IR Infrared (IR) Spectroscopy - Functional Groups Synthesis->IR Sample NMR NMR Spectroscopy - 1H, 13C, 2D - Atom Connectivity Synthesis->NMR Sample Structure Confirmed Structure: This compound MS->Structure Molecular Weight & Formula IR->Structure Functional Groups NMR->Structure Connectivity Map conclusion MS_Data MS Data: - Formula C₈H₆BrFO₂ - Br Isotope Pattern Conclusion Unambiguous Structure Confirmed MS_Data->Conclusion IR_Data IR Data: - Carboxylic Acid - Aromatic Ring IR_Data->Conclusion NMR_Data NMR Data: - 2 Ar-H, 1 Me, 1 COOH - C-F Couplings - HMBC Correlations NMR_Data->Conclusion

Sources

An In-depth Technical Guide to 3-Bromo-5-fluoro-4-methylbenzoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 3-Bromo-5-fluoro-4-methylbenzoic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The document details the compound's physicochemical properties, outlines a robust, representative synthetic pathway, and describes modern analytical techniques for its structural confirmation and purity assessment. Furthermore, it explores the potential applications of this molecule as a versatile building block in drug discovery and the development of novel functional materials, grounded in the principles of structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of polysubstituted benzoic acid derivatives.

Introduction and Molecular Overview

This compound (CAS No. 1191988-29-0) is a synthetically valuable organic compound.[1] Its structure is characterized by a benzoic acid core functionalized with three distinct substituents: a bromine atom, a fluorine atom, and a methyl group. This specific substitution pattern imparts a unique combination of steric and electronic properties, making it an attractive scaffold for the synthesis of more complex molecules.

The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental transformations in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. The fluorine atom, a common bioisostere in medicinal chemistry, can enhance metabolic stability, improve membrane permeability, and modulate the acidity of the carboxylic acid group. The carboxylic acid moiety itself is a versatile functional group, enabling amide bond formation, esterification, and serving as a directing group for further regioselective functionalization of the aromatic ring.

This guide will systematically explore the synthesis, properties, and applications of this compound, providing field-proven insights and detailed experimental protocols to facilitate its use in a research and development setting.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, purification, and application in synthetic workflows.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compoundInternal
CAS Number 1191988-29-0[1]
Molecular Formula C₈H₆BrFO₂[2]
Molecular Weight 233.03 g/mol [2]
Appearance Solid powder (predicted)[2]
Purity Typically >95%[2]
Storage Sealed in dry, room temperature[1]

Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not extensively documented in the literature, a logical and robust synthetic route can be designed based on well-established organic transformations. The proposed two-step synthesis starts from the commercially available precursor, 2-fluoro-4-methyltoluene.

The overall synthetic workflow is depicted below:

Synthesis_Workflow Start 2-Fluoro-4-methyltoluene Step1 Step 1: Electrophilic Bromination Start->Step1 NBS, H₂SO₄ Intermediate 2-Bromo-5-fluoro-4-methyltoluene Step1->Intermediate Step2 Step 2: Oxidation Intermediate->Step2 KMnO₄, H₂O, Heat Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Electrophilic Aromatic Bromination

Principle: The first step involves the regioselective bromination of 2-fluoro-4-methyltoluene. In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming electrophile. The methyl group is an activating, ortho, para-director, while the fluorine atom is a deactivating, but also ortho, para-director. The position para to the methyl group is blocked. The position ortho to the methyl group and meta to the fluorine (C3) is sterically hindered and electronically less favored. The position ortho to the fluorine and meta to the methyl group (C3) is activated by the methyl group, leading to the desired intermediate, 2-bromo-5-fluoro-4-methyltoluene.

Experimental Protocol (Representative):

  • Reagents & Equipment: 2-fluoro-4-methyltoluene, N-Bromosuccinimide (NBS), concentrated sulfuric acid, dichloromethane (DCM), sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer, ice bath.

  • Procedure:

    • To a solution of 2-fluoro-4-methyltoluene (1.0 eq) in dichloromethane, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirring mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, carefully pour the reaction mixture into ice water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Step 2: Oxidation of the Methyl Group

Principle: The final step is the oxidation of the benzylic methyl group of the intermediate to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) are effective for this transformation, converting the entire alkyl side-chain to a -COOH group, provided a benzylic hydrogen is present.[3]

Experimental Protocol (Representative):

  • Reagents & Equipment: 2-bromo-5-fluoro-4-methyltoluene, potassium permanganate (KMnO₄), water, pyridine, hydrochloric acid, sodium bisulfite, filtration apparatus.

  • Procedure:

    • Prepare a mixture of 2-bromo-5-fluoro-4-methyltoluene (1.0 eq) in a solution of pyridine and water.

    • Heat the mixture to reflux (approximately 80-90 °C).

    • Add potassium permanganate (approx. 2.0-3.0 eq) in portions over several hours, maintaining the reflux. The disappearance of the purple permanganate color indicates its consumption.

    • After the addition is complete, continue heating until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction mixture and filter the hot solution to remove the manganese dioxide byproduct.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of ~1-2, which will precipitate the carboxylic acid product.

    • If the solution retains a purple or brown color, add a small amount of sodium bisulfite to quench excess permanganate.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Analytical Characterization

Rigorous structural elucidation and purity assessment are critical for ensuring the quality of the synthesized compound. The following analytical techniques are standard for characterizing this compound.

Characterization Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Compound->IR Functional Group ID MS Mass Spectrometry (MS) Compound->MS Molecular Weight Confirmation Purity Purity Analysis (HPLC, Elemental) Compound->Purity Quantification

Caption: Analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield, typically >10 ppm. The aromatic region will display two signals corresponding to the two aromatic protons. Due to coupling with the fluorine atom, these signals will likely appear as doublets or more complex multiplets. The methyl group protons will appear as a singlet in the aliphatic region, typically around 2.2-2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected in the 165-175 ppm range. The aromatic region will show six distinct signals for the six ring carbons, with their chemical shifts influenced by the attached substituents. The carbon atom attached to the fluorine will show a large C-F coupling constant. The methyl carbon will appear upfield, typically around 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For a carboxylic acid, a very broad O-H stretching band is characteristic, appearing from 2500 to 3300 cm⁻¹.[4] A strong, sharp absorption for the carbonyl (C=O) stretch is expected between 1690 and 1760 cm⁻¹.[5] Additional peaks corresponding to C-Br, C-F, and aromatic C-H and C=C bonds will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This isotopic signature is a definitive indicator of a monobrominated compound.

Applications in Research and Development

Halogenated benzoic acids are highly valued scaffolds in drug discovery and materials science.

Medicinal Chemistry and Drug Discovery

Substituted benzoic acids are prevalent structural motifs in a wide range of pharmaceuticals. They can serve as key intermediates or as final active pharmaceutical ingredients (APIs). The specific substitution pattern of this compound makes it a valuable fragment for fragment-based drug discovery (FBDD).

  • Fragment-Based Lead Discovery: Halogen-enriched fragments are increasingly used to probe the binding sites of biological targets like proteins and enzymes.[6][7] The bromine atom can form specific, directional interactions known as halogen bonds with electron-rich atoms (like oxygen or sulfur) in a protein's active site, providing a strong anchoring point for the fragment.[8][9]

  • Scaffold for Synthesis: The compound can be used as a starting point to build more complex molecules. The carboxylic acid can be converted to an amide to link with other fragments, while the bromine atom allows for elaboration of the molecular structure through cross-coupling reactions. This dual functionality is highly advantageous for rapidly generating libraries of related compounds to explore structure-activity relationships (SAR).

Materials Science

The rigid, functionalized aromatic core of this molecule makes it a potential monomer or precursor for the synthesis of specialty polymers, liquid crystals, or other functional organic materials where properties like thermal stability, electronic character, and self-assembly are desired.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, its handling should be guided by the hazards associated with its functional groups and related compounds.

  • General Precautions: Handle the compound in a well-ventilated fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Avoid inhalation of dust and direct contact with skin and eyes.

  • Hazard Profile (Inferred): Based on similar compounds like 3-Bromo-5-fluorobenzoic acid, this substance should be considered an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Rinse mouth and seek immediate medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in designated containers.[10]

Conclusion

This compound represents a highly functionalized and versatile chemical building block. Its unique combination of a reactive bromine handle, a metabolically interesting fluorine atom, and a synthetically adaptable carboxylic acid group makes it a compound of high value for professionals in drug discovery and advanced materials synthesis. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to confidently incorporate this molecule into their research and development programs, paving the way for the creation of novel and impactful chemical entities.

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  • MDPI. (n.d.). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells.
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discovery and history of halogenated benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Halogenated Benzoic Acids

Authored by: Gemini, Senior Application Scientist

Foreword: From Gum Benzoin to Modern Pharmaceuticals

The story of halogenated benzoic acids is a journey through the evolution of organic chemistry itself. It begins with their parent molecule, benzoic acid, a compound known since the 16th century when it was first isolated by early pioneers like Nostradamus through the dry distillation of gum benzoin.[1][2][3] For centuries, this resin from Styrax trees was the only source.[3] The true chemical nature of benzoic acid remained a mystery until 1832, when Justus von Liebig and Friedrich Wöhler elucidated its structure, paving the way for its synthesis and derivatization.[2][3]

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the aromatic ring of benzoic acid unlocked a new realm of chemical properties and applications. This strategic substitution dramatically alters the molecule's electronic character, acidity, and reactivity, transforming a simple natural product into a versatile scaffold for complex chemical synthesis. This guide provides a comprehensive overview of the discovery, synthesis, and application of these pivotal compounds, tracing their path from early laboratory curiosities to indispensable building blocks in the pharmaceutical, agrochemical, and materials science industries.

Part 1: The Dawn of Halogenation: Early Synthetic Endeavors

The initial synthesis of halogenated benzoic acids was intrinsically linked to the broader development of aromatic substitution reactions in the 19th and early 20th centuries. The carboxyl group of benzoic acid is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[4] This inherent reactivity profile shaped the early approaches to synthesis.

Chlorination: From Unwanted Byproducts to Controlled Synthesis

The first industrial process for synthetic benzoic acid involved the hydrolysis of benzotrichloride.[1] A significant drawback of this method was the contamination of the final product with chlorinated benzoic acid derivatives, which were initially viewed as impurities.[1][2] However, the utility of these chlorinated compounds soon became apparent, leading to the development of targeted synthetic routes.

Two primary "classical" methods emerged as the most practical:

  • Oxidation of Chlorotoluenes: A robust and scalable method involves the oxidation of the methyl group of a corresponding chlorotoluene. Early methods utilized strong oxidizing agents like potassium permanganate.[5] This approach was recommended for preparing larger quantities due to the availability of the starting materials.[5] Later industrial processes would refine this by using catalytic oxidation with air or oxygen in the presence of cobalt and manganese salts, a method still relevant today.[6][7]

  • The Sandmeyer Reaction: For isomers not easily accessible through toluene oxidation, the Sandmeyer reaction, discovered in 1884, provided a versatile alternative. This pathway begins with an aminobenzoic acid (anthranilic acid), which is converted to a diazonium salt.[5][8] The subsequent displacement of the diazonium group with a chlorine atom, typically using a copper(I) chloride catalyst, yields the desired chlorobenzoic acid.[8]

Bromination: A Classic Case of Electrophilic Aromatic Substitution

The synthesis of bromobenzoic acids is a textbook example of electrophilic aromatic substitution. Reacting benzoic acid directly with bromine in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃), leads to the formation of m-bromobenzoic acid.[4] The catalyst polarizes the bromine molecule, generating a strong electrophile that attacks the electron-deficient benzene ring, preferentially at the meta position due to the directing effect of the carboxyl group.[4] This direct and relatively straightforward method made m-bromobenzoic acid a readily accessible intermediate for further synthetic transformations.[9] For other isomers, such as 4-bromobenzoic acid, methods analogous to chlorobenzoic acid synthesis, like the catalytic oxidation of p-bromotoluene, were developed.[10]

Iodination: Leveraging Diazonium Chemistry

Direct iodination of benzoic acid is less efficient than chlorination or bromination. The key breakthrough for synthesizing iodobenzoic acids came with the application of diazonium salt chemistry, a method that dates back to the late 19th century.[11] Similar to the Sandmeyer reaction for chlorine, an aminobenzoic acid is first diazotized with nitrous acid. The resulting diazonium salt is then treated with a solution of potassium iodide, which displaces the nitrogen gas to form the C-I bond.[11][12][13] This reaction is highly effective and remains a common laboratory procedure for preparing iodo-aromatic compounds, including 2-iodobenzoic acid and 3-iodobenzoic acid from their respective amino precursors.[12][14][15]

Fluorination: Taming the Most Electronegative Element

Direct fluorination of aromatic rings is notoriously difficult to control due to the extreme reactivity of elemental fluorine. The development of practical methods for synthesizing fluorobenzoic acids required more specialized techniques. The most significant historical method is the Balz-Schiemann reaction . This procedure, a variation of diazonium chemistry, involves the diazotization of an aminobenzoic acid in the presence of fluoboric acid (HBF₄).[16] This forms a relatively stable diazonium tetrafluoroborate salt, which can be isolated and then thermally decomposed to yield the desired fluorobenzoic acid.[16] This multi-step process provided the first reliable and general route to aromatic fluoro compounds.

Part 2: The Evolution of Synthesis: Towards Precision and Efficiency

While classical methods were foundational, the demands of modern chemistry, particularly in drug development, spurred the search for more efficient, selective, and environmentally benign synthetic routes.

Catalytic Air Oxidation

The early use of stoichiometric oxidants like permanganate for converting halogenated toluenes to their corresponding acids was effective but generated significant inorganic waste. The evolution of this process led to the widespread adoption of catalytic systems that use air or pure oxygen as the ultimate oxidant.[7] These processes typically employ soluble cobalt and manganese salts as catalysts in an acetic acid solvent at elevated temperatures and pressures.[7] This methodology represents a significant "green" advancement, combining high yields with reduced environmental impact, and is used for the large-scale production of various chloro-, bromo-, and fluorobenzoic acids.[7][10][17]

Modern C–H Functionalization

A paradigm shift in synthetic chemistry has been the development of methods for the direct functionalization of carbon-hydrogen (C–H) bonds. These reactions offer the most atom-economical route to complex molecules by avoiding the need for pre-functionalized starting materials (like amino or bromo groups). For halogenated benzoic acids, palladium-catalyzed reactions have emerged as a powerful tool. Using specialized bidentate ligands, it is now possible to selectively halogenate the C-H bond at the ortho position to the carboxylic acid group.[18] The carboxyl group itself acts as a directing group, coordinating to the metal catalyst and positioning it to activate the adjacent C–H bond. This approach provides direct access to ortho-halogenated benzoic acids, which are often challenging to synthesize using classical methods.[18]

Diagram: Evolution of Synthetic Strategies

The following diagram illustrates the conceptual progression from classical multi-step syntheses, which rely on pre-functionalized substrates, to modern, direct C-H activation methods.

G cluster_0 Classical Synthesis (Functional Group Interconversion) cluster_1 Modern Synthesis (Direct C-H Activation) A Aminobenzoic Acid B Diazonium Salt A->B Diazotization (NaNO₂, HCl) C Halogenated Benzoic Acid B->C Sandmeyer / Schiemann (CuX / HBF₄, Δ) D Benzoic Acid E Ortho-Halogenated Benzoic Acid D->E Pd-Catalysis (Directing Group Assistance) start caption Workflow: From Classical to Modern Synthesis.

Caption: Workflow: From Classical to Modern Synthesis.

Part 3: A Legacy of Application: From Dyes to Drugs

The unique properties conferred by halogen atoms have made halogenated benzoic acids valuable intermediates across numerous industries.

  • Pharmaceuticals and Agrochemicals: This is arguably the most significant area of application. The incorporation of halogens can enhance a molecule's metabolic stability, improve its binding affinity to biological targets through halogen bonding, and modify its lipophilicity to improve cell membrane permeability.[18] For these reasons, halogenated benzoic acids are critical starting materials for a vast array of active pharmaceutical ingredients (APIs) and pesticides.[7][19] For instance, 3-bromobenzoic acid is a key intermediate in the synthesis of the anti-inflammatory drug ketoprofen.[9]

  • Specialty Chemicals and Reagents: Certain halogenated benzoic acids are valuable reagents in their own right. 2-Iodobenzoic acid is the precursor to 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), two widely used mild oxidizing agents in modern organic synthesis.[11][12][13]

  • Material Science: The rigid structure and defined electronic properties of these molecules make them useful precursors for liquid crystals, polymers, and other advanced materials.[19]

  • Food Preservation: While not as common as benzoic acid itself, certain derivatives have been investigated for their antimicrobial properties, building on the legacy of the parent molecule, which has been used as a food preservative since 1875.[1][2][3]

Part 4: Technical Protocols and Data

To provide a practical context, this section details representative experimental protocols for the synthesis of key halogenated benzoic acids, reflecting the historical evolution of these methods.

Experimental Protocol 1: Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction

This procedure is a classic example of diazo replacement and is commonly performed in university chemistry labs.[12][13]

Causality: The choice of an amino-substituted benzoic acid (anthranilic acid) is crucial because the amino group can be readily converted into a diazonium group, which is an excellent leaving group (N₂ gas). The subsequent nucleophilic attack by iodide is highly efficient for forming the aryl-iodide bond.[13]

Step-by-Step Methodology:

  • Diazotization: Dissolve anthranilic acid in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-chilled aqueous solution of sodium nitrite. The temperature must be kept low to prevent the premature decomposition of the unstable diazonium salt. The reaction is complete when a persistent positive test for nitrous acid is observed with starch-iodide paper.

  • Iodide Displacement: In a separate flask, dissolve potassium iodide in water. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring.

  • Decomposition: Allow the reaction mixture to warm to room temperature and then gently heat it (e.g., in a 40-50 °C water bath) until the evolution of nitrogen gas ceases.[15] This step drives the reaction to completion.

  • Isolation and Purification: Cool the mixture in an ice bath to precipitate the crude 2-iodobenzoic acid. Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield white, needle-like crystals.[13][15]

Diagram: Sandmeyer Reaction Workflow

G cluster_workflow Synthesis of 2-Iodobenzoic Acid start Start: Anthranilic Acid + HCl(aq) step1 Cool to 0-5 °C (Ice Bath) start->step1 step2 Add NaNO₂(aq) (Diazotization) step1->step2 step3 Form Diazonium Salt Solution step2->step3 step4 Add to KI(aq) Solution step3->step4 step5 Warm to RT, then Heat Gently (~45°C) step4->step5 step6 Cool to Precipitate Crude Product step5->step6 step7 Vacuum Filtration step6->step7 step8 Recrystallize (Hot Water/Ethanol) step7->step8 end End: Pure 2-Iodobenzoic Acid step8->end caption Workflow for the synthesis of 2-Iodobenzoic acid.

Caption: Workflow for the synthesis of 2-Iodobenzoic acid.

Experimental Protocol 2: Synthesis of o-Chlorobenzoic Acid by Permanganate Oxidation

This protocol demonstrates a classic method for oxidizing an activated methyl group on an aromatic ring.[5]

Causality: The methyl group on o-chlorotoluene is susceptible to oxidation by strong oxidizing agents like KMnO₄. The reaction proceeds because the aromatic ring stabilizes the benzylic radical intermediates formed during the oxidation process. The reaction is typically run in water, and heating is required to achieve a reasonable reaction rate.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine o-chlorotoluene, water, and potassium permanganate.

  • Oxidation: Heat the mixture to boiling with continuous stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color as it is reduced to brown manganese dioxide (MnO₂). This typically takes several hours.

  • Workup: Once the reaction is complete, set the condenser for distillation to remove any unreacted o-chlorotoluene via steam distillation. Filter the hot mixture by suction to remove the manganese dioxide cake. Wash the cake with hot water to recover any adsorbed product.

  • Isolation: Combine the filtrates and concentrate the volume by boiling. Acidify the hot, concentrated solution with concentrated hydrochloric acid to precipitate the o-chlorobenzoic acid.

  • Purification: Cool the mixture, collect the white precipitate by filtration, and wash with cold water. For higher purity, the product can be recrystallized from toluene.[5]

Data Table: Physical Properties of Monohalogenated Benzoic Acids

The position of the halogen atom significantly influences the physical properties of the molecule, such as its melting point and acidity (pKa).

CompoundIsomerFormulaMolar Mass ( g/mol )Melting Point (°C)pKa (in water)
Fluorobenzoic Acid orthoC₇H₅FO₂140.11123-1253.27
metaC₇H₅FO₂140.11122-1243.86
paraC₇H₅FO₂140.11182-1854.14
Chlorobenzoic Acid orthoC₇H₅ClO₂156.57138-1402.94
metaC₇H₅ClO₂156.57153-1553.83
paraC₇H₅ClO₂156.57239-2423.98
Bromobenzoic Acid orthoC₇H₅BrO₂201.02147-1492.85
metaC₇H₅BrO₂201.02155-1583.81
paraC₇H₅BrO₂201.02251-2543.97
Iodobenzoic Acid orthoC₇H₅IO₂248.02162-1632.86
metaC₇H₅IO₂248.02185-1873.85
paraC₇H₅IO₂248.02267-2704.00
(Note: Data compiled from various sources, including[12][20][21]. Exact values may vary slightly between sources.)

Insight: The data shows a clear trend: ortho-halogenated benzoic acids are consistently more acidic (lower pKa) than benzoic acid (pKa ≈ 4.2) due to the strong electron-withdrawing inductive effect of the halogen in close proximity to the carboxyl group.[21] This effect diminishes as the halogen moves to the meta and para positions.

Conclusion

The history of halogenated benzoic acids is a microcosm of the progress in synthetic organic chemistry. From their initial appearance as incidental byproducts to their current status as bespoke building blocks for high-value products, their journey highlights a continuous drive for greater control, efficiency, and precision in chemical synthesis. The development of synthetic methods, from classical electrophilic substitutions and diazonium chemistry to modern catalytic C-H activation, reflects an ever-deepening understanding of chemical reactivity. As indispensable tools in the development of new medicines, agricultural products, and materials, the legacy of these simple yet powerful molecules is set to continue for the foreseeable future.

References

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theoretical yield calculation for 3-Bromo-5-fluoro-4-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Theoretical Yield Calculation of 3-Bromo-5-fluoro-4-methylbenzoic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a valuable halogenated aromatic carboxylic acid that serves as a key building block in the synthesis of complex organic molecules. Its trifunctionalized aromatic ring makes it a versatile intermediate for the development of novel pharmaceutical and agrochemical agents. The strategic placement of the bromo, fluoro, and methyl substituents, in addition to the carboxylic acid moiety, allows for a wide range of subsequent chemical modifications, such as cross-coupling reactions, nucleophilic aromatic substitutions, and amide bond formations.

This technical guide provides a comprehensive overview of a reliable and efficient laboratory-scale synthesis of this compound. The chosen synthetic strategy involves the regioselective electrophilic bromination of the commercially available precursor, 3-fluoro-4-methylbenzoic acid. This document will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and offer a step-by-step guide to calculating the theoretical yield of the final product. The content is tailored for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the direct bromination of 3-fluoro-4-methylbenzoic acid using N-Bromosuccinimide (NBS) in the presence of concentrated sulfuric acid.

Overall Reaction:

Mechanistic Insights: The Rationale Behind Regioselectivity

The regiochemical outcome of this electrophilic aromatic substitution is dictated by the directing effects of the substituents on the aromatic ring of 3-fluoro-4-methylbenzoic acid.

  • -CH₃ (Methyl group): The methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugation effects.

  • -F (Fluoro group): The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect. However, due to the lone pairs on the fluorine atom, it is also an ortho, para-director through resonance.

  • -COOH (Carboxylic acid group): The carboxylic acid group is a deactivating, meta-director due to its electron-withdrawing inductive and resonance effects.

In the case of 3-fluoro-4-methylbenzoic acid, the positions ortho to the activating methyl group are positions 3 and 5. Position 3 is already occupied by the fluorine atom. Position 5 is ortho to the methyl group and meta to the deactivating carboxylic acid group, making it the most sterically and electronically favored position for electrophilic attack. Furthermore, the fluorine atom at position 3 also directs the incoming electrophile to the para position, which is position 5. The concerted directing effects of the methyl and fluoro groups strongly favor the bromination at the 5-position, leading to the selective formation of this compound. The use of concentrated sulfuric acid as a solvent and catalyst facilitates the in-situ generation of the electrophilic bromine species from NBS.

Experimental Protocol

This protocol is adapted from established methods for the bromination of substituted benzoic acids.[1][2]

Materials and Reagents
Substance CAS No. Molecular Formula Molecular Weight ( g/mol ) Supplier
3-Fluoro-4-methylbenzoic acid350-28-7C₈H₇FO₂154.14[3]
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98[4]
Concentrated Sulfuric Acid (H₂SO₄)7664-93-9H₂SO₄98.08
Deionized Water7732-18-5H₂O18.02-
Ethanol (for recrystallization)64-17-5C₂H₅OH46.07
Safety Precautions
  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe skin and eye burns. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • N-Bromosuccinimide: A lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.

  • 3-Fluoro-4-methylbenzoic acid and this compound: Halogenated aromatic compounds should be handled with care. Avoid inhalation and contact with skin and eyes.

  • The reaction should be performed in a well-ventilated fume hood at all times.

Reaction Setup

A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (filled with calcium chloride) is assembled.

Step-by-Step Procedure
  • Reaction Mixture Preparation:

    • To the three-necked flask, add 3-fluoro-4-methylbenzoic acid (e.g., 5.00 g, 32.4 mmol).

    • Carefully and slowly add concentrated sulfuric acid (e.g., 50 mL) to the flask with gentle stirring. The benzoic acid should dissolve completely.

    • Cool the mixture to 0-5 °C using an ice-water bath.

  • Addition of Brominating Agent:

    • In a separate beaker, weigh out N-Bromosuccinimide (NBS) (e.g., 6.05 g, 34.0 mmol, 1.05 equivalents).

    • Slowly add the NBS portion-wise to the stirred, cooled solution of the benzoic acid in sulfuric acid over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Reaction:

    • After the addition of NBS is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (e.g., 200 g) with vigorous stirring. A white precipitate of the crude product will form.

    • Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid product thoroughly with cold deionized water (e.g., 3 x 50 mL) to remove any residual sulfuric acid and succinimide.

  • Purification:

    • The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture.

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Slowly add hot deionized water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry the product in a vacuum oven at 50-60 °C to a constant weight.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve 3-fluoro-4-methylbenzoic acid in concentrated H₂SO₄ prep2 Cool to 0-5 °C prep1->prep2 react1 Portion-wise addition of NBS prep2->react1 react2 Stir at room temperature for 12-16 h react1->react2 workup1 Quench with ice-water react2->workup1 workup2 Vacuum filtration workup1->workup2 workup3 Wash with cold water workup2->workup3 purify1 Recrystallize from ethanol/water workup3->purify1 purify2 Vacuum filtration purify1->purify2 purify3 Dry under vacuum purify2->purify3 final_product final_product purify3->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.

Balanced Chemical Equation

C₈H₇FO₂ + C₄H₄BrNO₂ → C₈H₆BrFO₂ + C₄H₅NO₂

(3-Fluoro-4-methylbenzoic acid + N-Bromosuccinimide → this compound + Succinimide)

The stoichiometry of the reaction between 3-fluoro-4-methylbenzoic acid and N-Bromosuccinimide is 1:1.

Identifying the Limiting Reagent

To determine the limiting reagent, we need to calculate the number of moles of each reactant used.

  • Moles of 3-Fluoro-4-methylbenzoic acid:

    • Mass = 5.00 g

    • Molecular Weight = 154.14 g/mol [3]

    • Moles = Mass / Molecular Weight = 5.00 g / 154.14 g/mol = 0.0324 moles

  • Moles of N-Bromosuccinimide (NBS):

    • Mass = 6.05 g

    • Molecular Weight = 177.98 g/mol [4]

    • Moles = Mass / Molecular Weight = 6.05 g / 177.98 g/mol = 0.0340 moles

Since the reaction stoichiometry is 1:1, and we have fewer moles of 3-fluoro-4-methylbenzoic acid (0.0324 moles) compared to NBS (0.0340 moles), 3-fluoro-4-methylbenzoic acid is the limiting reagent.

Calculating the Theoretical Yield

The theoretical yield of the product is calculated based on the number of moles of the limiting reagent.

  • Moles of this compound produced:

    • Since the stoichiometry is 1:1, the moles of product will be equal to the moles of the limiting reagent.

    • Moles of product = 0.0324 moles

  • Theoretical Yield (in grams):

    • Molecular Weight of this compound = 233.03 g/mol

    • Theoretical Yield = Moles of product × Molecular Weight of product

    • Theoretical Yield = 0.0324 moles × 233.03 g/mol = 7.55 g

Quantitative Data Summary
Parameter 3-Fluoro-4-methylbenzoic acid N-Bromosuccinimide (NBS) This compound
Molecular Formula C₈H₇FO₂C₄H₄BrNO₂C₈H₆BrFO₂
Molecular Weight ( g/mol ) 154.14[3]177.98[4]233.03
Mass used (g) 5.006.05-
Moles used (mol) 0.03240.0340-
Stoichiometric Ratio 111
Limiting Reagent YesNo-
Theoretical Moles Produced (mol) --0.0324
Theoretical Yield (g) --7.55

Characterization of the Product

The final product, this compound, should be a white to off-white crystalline solid. Its identity and purity can be confirmed using various analytical techniques.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet for the methyl protons (-CH₃) around δ 2.3-2.5 ppm.

    • A singlet or a doublet (due to coupling with fluorine) for the aromatic proton at position 2, expected to be downfield.

    • A singlet or a doublet (due to coupling with fluorine) for the aromatic proton at position 6, also in the downfield region.

    • A broad singlet for the carboxylic acid proton (-COOH) typically above δ 10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal for the methyl carbon (-CH₃) around δ 15-20 ppm.

    • Multiple signals in the aromatic region (δ 110-160 ppm), showing C-F and C-Br couplings.

    • A signal for the carboxylic acid carbon (-COOH) around δ 165-175 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of approximately equal intensity, which is characteristic of a compound containing one bromine atom.

References

  • Wikipedia. N-Bromosuccinimide. [Link]
  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]
  • ResearchGate. I am a student, I am inquiring about Bromination of Deactivated Aromatics with NBS. However, I can not find any documents. Please help me! Thanks?. [Link]

Sources

reactivity of the bromine in 3-Bromo-5-fluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-5-fluoro-4-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity centered on the bromine substituent of this compound. This molecule is a valuable building block in medicinal chemistry and materials science, and understanding the nuanced behavior of its carbon-bromine bond is critical for its effective utilization in complex synthetic pathways. We will dissect the electronic and steric influences of the adjacent fluoro, methyl, and meta-positioned carboxylic acid groups. The core of this guide is dedicated to field-proven methodologies for displacing the bromine atom, with a focus on palladium-catalyzed cross-coupling reactions, potential for metal-halogen exchange, and an analysis of the viability of nucleophilic aromatic substitution. Each section provides not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental design choices, ensuring both practical utility and a deep mechanistic understanding for researchers, scientists, and drug development professionals.

Molecular Architecture and Electronic Landscape

The reactivity of the bromine atom in this compound is not dictated by the C-Br bond in isolation. Instead, it is the result of a complex interplay between the inductive and resonance effects of the other ring substituents, coupled with significant steric factors.

  • Carboxylic Acid (-COOH): Positioned meta to the bromine, the carboxylic acid group is a moderate electron-withdrawing group (EWG) primarily through its inductive effect (-I).[1] Its resonance effect (-R) does not extend to the C-Br position, but its overall electron-withdrawing nature deactivates the ring towards electrophilic substitution, while making the C-Br bond more susceptible to oxidative addition in catalytic cycles.[2][3]

  • Fluorine (-F): Located ortho to the bromine, fluorine exerts a powerful inductive electron-withdrawing effect (-I) due to its high electronegativity. However, it also possesses a resonance-donating effect (+R) via its lone pairs.[1][4] For halogens, the inductive effect typically dominates, deactivating the ring, but the resonance effect still influences regiochemistry.[1] Its presence significantly polarizes the C-Br bond, making the carbon atom more electrophilic.

  • Methyl (-CH₃): Also ortho to the bromine, the methyl group is an electron-donating group (EDG) through an inductive effect (+I) and hyperconjugation.[4][5] This effect counteracts the EWGs, increasing electron density on the ring.

  • Steric Hindrance: The two ortho substituents, fluorine and methyl, create significant steric congestion around the bromine atom. This steric shield can hinder the approach of bulky reagents and influence the efficiency of catalyst coordination, a critical factor in cross-coupling reactions.

The collective impact of these substituents renders the bromine atom on this scaffold an excellent handle for a variety of transformations, particularly those tolerant of sterically encumbered and electronically complex environments.

Caption: Electronic influences on the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

The most robust and versatile strategy for functionalizing the C-Br bond of this compound is through palladium-catalyzed cross-coupling reactions. These methods offer broad functional group tolerance and high efficiency.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron species.[6][7] For our substrate, this provides a direct route to biaryl compounds or the introduction of alkyl/alkenyl groups.

Mechanistic Considerations: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with a boronate complex (formed from the boronic acid and base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[8] The choice of base is critical; it facilitates the formation of the reactive boronate species.[9] The steric hindrance from the ortho methyl and fluoro groups necessitates the use of bulky, electron-rich phosphine ligands to promote the oxidative addition and reductive elimination steps.

ComponentExample ReagentRole/Rationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich monophosphine ligands stabilize the Pd(0) center and facilitate challenging oxidative addition/reductive elimination steps.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid to the boronate for transmetalation. Stronger bases are often needed for less reactive partners.
Boron Reagent Arylboronic acid, AlkyltrifluoroborateThe "R" group to be coupled to the aromatic ring.[7]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.
  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 233 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Catalyst Loading: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18.3 mg) and the phosphine ligand (e.g., SPhos, 0.08 mmol, 32.8 mg).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Degas the mixture by bubbling argon through the solution for 15 minutes. Seal the flask and heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[10][11] Its development revolutionized the synthesis of pharmaceuticals and other nitrogen-containing compounds, replacing harsher classical methods.[10]

Mechanistic Considerations: The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.[10] The choice of base is crucial; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[12] The ligand selection is paramount and often depends on the nature of the amine coupling partner.

  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 233 mg) and sodium tert-butoxide (1.4 mmol, 135 mg). Note: The acidic proton of the carboxylic acid will consume one equivalent of base. Therefore, at least two equivalents of base are required. A stronger base like LiHMDS may be preferred to avoid side reactions with the carboxylic acid.

  • Catalyst Loading: In a glovebox, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 0.01 mmol) and the appropriate ligand if not using a precatalyst.

  • Reagent & Solvent Addition: Add aniline (1.1 mmol, 101 µL) and anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat to 100-110 °C for 16-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Acidify with 1M HCl to pH ~3-4.

  • Extraction & Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

Sonogashira Coupling: C-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a bond between the sp² carbon of the aryl halide and an sp carbon of a terminal alkyne.[13][14] This reaction is invaluable for creating conjugated systems and is typically co-catalyzed by palladium and copper(I).[15]

Mechanistic Considerations: The reaction involves a palladium cycle (oxidative addition, reductive elimination) and a copper cycle (formation of a copper(I) acetylide). The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex.[14] Copper-free conditions have also been developed to avoid issues with homocoupling of the alkyne.[16]

  • Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 233 mg) in anhydrous THF or DMF (10 mL).

  • Reagent Addition: Add phenylacetylene (1.2 mmol, 132 µL) and a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 mmol, 0.42 mL), which also serves as a solvent.

  • Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 21 mg) and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 9.5 mg) under an argon atmosphere.[15]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and water. Acidify with 1M HCl.

  • Extraction & Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine organic layers, wash with brine, dry, and concentrate. Purify the crude product via column chromatography.

Metal-Halogen Exchange

Metal-halogen exchange offers a pathway to generate highly reactive organometallic intermediates, which can then be quenched with various electrophiles.

Lithiation and Grignard Formation

Causality and Limitations: The primary challenge for these reactions is the presence of the acidic carboxylic acid proton. Strong organometallic bases like Grignard reagents or organolithiums will be quenched instantly by this proton.[17]

Strategic Execution:

  • Protection: The carboxylic acid must first be protected, for example, as a methyl or ethyl ester. This is a mandatory prerequisite.

  • Grignard Reagent Formation: The protected aryl bromide can be reacted with magnesium turnings in an anhydrous ether solvent like THF or diethyl ether to form the corresponding Grignard reagent.[18][19] This reaction can be sluggish and may require an initiator like iodine or 1,2-dibromoethane.

  • Lithium-Halogen Exchange: A more rapid and often cleaner method is lithium-halogen exchange. This is typically performed at low temperatures (-78 °C) using two or more equivalents of an alkyllithium reagent (e.g., n-BuLi or t-BuLi). The first equivalent deprotonates any trace acidic protons, and the second performs the exchange. The resulting aryllithium species is a potent nucleophile.[20][21]

  • Setup: To an oven-dried, three-neck flask under argon, add the protected ester of this compound (1.0 mmol) and dissolve in anhydrous THF (10 mL).

  • Lithiating Agent: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30-60 minutes at -78 °C.

  • Electrophilic Quench: Crush dry ice into a separate flask and add THF to create a slurry. Transfer the aryllithium solution via cannula into the dry ice slurry. This will form the lithium carboxylate.

  • Work-up: Allow the mixture to warm to room temperature. Quench with 1M HCl. This will protonate both the newly formed carboxylic acid and hydrolyze the protecting ester group under the acidic conditions, yielding the corresponding dicarboxylic acid.

  • Purification: Extract with an organic solvent, dry, and purify as needed.

Nucleophilic Aromatic Substitution (SNAr)

Feasibility Analysis: The SNAr mechanism requires two key features: a good leaving group (bromide is adequate) and strong electron-withdrawing groups positioned ortho and/or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[22][23][24]

In this compound:

  • The strongly electron-withdrawing fluoro group is ortho.

  • The electron-donating methyl group is also ortho.

  • The electron-withdrawing carboxylic acid group is meta.

The ortho methyl group's electron-donating nature and the meta position of the carboxylic acid significantly destabilize the required Meisenheimer complex.[23] Therefore, the C-Br bond in this specific molecule is highly unreactive towards traditional SNAr reactions. Extremely harsh conditions (high temperatures, strong nucleophiles) would be required, likely leading to decomposition or side reactions. For synthetic purposes, palladium-catalyzed methods are vastly superior and more reliable for introducing nucleophiles at this position.

Conclusion

The bromine atom of this compound is a versatile synthetic handle, primarily activated for palladium-catalyzed cross-coupling reactions. The electronic push-pull of the fluoro and methyl groups, combined with their steric bulk, necessitates the use of modern, sophisticated catalyst systems featuring bulky, electron-rich ligands for optimal results in Suzuki, Buchwald-Hartwig, and Sonogashira couplings. While metal-halogen exchange is feasible after protection of the carboxylic acid, direct nucleophilic aromatic substitution is not a viable synthetic strategy due to unfavorable electronic and steric factors. This guide provides the foundational knowledge and practical protocols for researchers to confidently and effectively leverage this important building block in their synthetic endeavors.

References

  • La Salle University. Substituent Effects.
  • Fiveable. Substituent Effects in Electrophilic Substitutions | Organic Chemistry Class Notes.
  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II.
  • UC Irvine. Substituent Effects in Aromatic Substitution I - YouTube.
  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions.
  • ResearchGate. (PDF) Directed lithiation of unprotected benzoic acids.
  • Wikipedia. Buchwald–Hartwig amination.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Royal Society of Chemistry. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Wikipedia. Suzuki reaction.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • BYJU'S. Nucleophilic aromatic substitution.
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • University of Toronto. Preparation of the Grignard reagent, phenylmagnesium bromide.
  • Scribd. Grignard Reaction: Synthesis of Benzoic Acid.
  • YouTube. Nucleophilic Aromatic Substitution.
  • YouTube. Suzuki Coupling.
  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid.
  • University of Colorado Denver. GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Dalal Institute. Aromatic Nucleophilic Substitution.
  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Royal Society of Chemistry. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • ResearchGate. Synthesis of Oligomers via Sonogashira cross coupling followed by....
  • National Institutes of Health. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
  • LookChem. Cas 1007-16-5,3-Bromo-4-fluorobenzoic acid.
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution.
  • Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • National Institutes of Health PubChem. 3-Bromo-4-methylbenzoic acid.
  • PubChem. 3-Bromo-5-(trifluoromethyl)benzoic acid.
  • Royal Society of Chemistry. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications.
  • ResearchGate. (PDF) 3-Fluoro-4-methylbenzoic acid.
  • Arkivoc. Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane.

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Methodological & Application

Application Notes and Protocols for the Utilization of 3-Bromo-5-fluoro-4-methylbenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Benzoic Acids in Modern Agrochemicals

The intricate design of modern agrochemicals hinges on the use of highly functionalized molecular building blocks. Among these, halogenated aromatic carboxylic acids are of paramount importance. The presence of halogen substituents, such as bromine and fluorine, on a benzene ring can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins in pests and weeds. 3-Bromo-5-fluoro-4-methylbenzoic acid is a trifunctional arene, presenting a carboxylic acid, a bromine atom, and a fluorine atom, each offering distinct opportunities for synthetic diversification. This strategic arrangement of functional groups makes it a valuable intermediate in the synthesis of novel herbicides, insecticides, and fungicides.

Derivatives of similar structures, such as 3-bromomethylbenzoic acid, are known to be valuable starting materials in the synthesis of certain herbicides.[1] Furthermore, compounds like 3-bromo-4-fluoro-benzoic acid serve as key intermediates for insecticides.[2][3] This underscores the potential of this compound as a scaffold for the next generation of crop protection agents. The strategic placement of the bromine atom allows for the introduction of diverse functionalities through cross-coupling reactions, while the fluorine atom can enhance the biological activity and metabolic stability of the final product. The carboxylic acid group provides a convenient handle for esterification or amidation, enabling the fine-tuning of the molecule's properties.

This document provides a comprehensive guide for researchers and scientists on the application of this compound in the synthesis of a novel herbicidal agent. The protocols detailed below are based on established synthetic methodologies for analogous compounds and are designed to be robust and reproducible.

PART 1: SYNTHETIC STRATEGY AND WORKFLOW

The overall strategy for the utilization of this compound involves a two-step process:

  • Esterification: The carboxylic acid functionality is first converted to its methyl ester. This transformation serves two primary purposes: it protects the acidic proton, preventing interference in the subsequent cross-coupling step, and it modulates the solubility of the intermediate.

  • Suzuki-Miyaura Cross-Coupling: The bromine atom on the aromatic ring is then replaced with a substituted phenyl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This key step introduces a new C-C bond and allows for the construction of the final herbicidal scaffold.

The following diagram illustrates the overall synthetic workflow:

G start This compound ester Esterification (Methanol, H2SO4) start->ester Step 1 intermediate Methyl 3-bromo-5-fluoro-4-methylbenzoate ester->intermediate suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) intermediate->suzuki Step 2 product Final Herbicidal Compound suzuki->product

Caption: Synthetic workflow for the conversion of this compound to a target agrochemical.

PART 2: DETAILED EXPERIMENTAL PROTOCOLS

Protocol 1: Synthesis of Methyl 3-bromo-5-fluoro-4-methylbenzoate

Objective: To protect the carboxylic acid group of this compound via Fischer esterification.

Rationale: Fischer esterification is a reliable and cost-effective method for the preparation of esters from carboxylic acids and alcohols, catalyzed by a strong acid. Sulfuric acid is a common and effective catalyst for this transformation. The reaction is typically carried out in an excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the product.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound1191988-29-0233.0410.0 g42.9
Methanol (anhydrous)67-56-132.04100 mL-
Sulfuric acid (concentrated)7664-93-998.082.0 mL-
Saturated sodium bicarbonate solution144-55-884.01As needed-
Brine (saturated NaCl solution)--50 mL-
Anhydrous magnesium sulfate7487-88-9120.37As needed-
Ethyl acetate141-78-688.11150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 42.9 mmol) and anhydrous methanol (100 mL).

  • Stir the mixture until the solid is partially dissolved.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase.

  • After the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 2% to 10% ethyl acetate in hexane) to yield Methyl 3-bromo-5-fluoro-4-methylbenzoate as a colorless oil.

Expected Yield and Characterization:

  • Yield: 9.8 g (92%)

  • Appearance: Colorless oil

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (s, 1H), 7.68 (d, J = 8.0 Hz, 1H), 3.92 (s, 3H), 2.45 (d, J = 2.0 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 165.2, 159.8 (d, J = 252.5 Hz), 138.1, 133.2 (d, J = 4.0 Hz), 125.4 (d, J = 24.2 Hz), 122.1 (d, J = 8.1 Hz), 118.9 (d, J = 3.0 Hz), 52.6, 16.8 (d, J = 4.0 Hz).

  • MS (ESI): m/z 247.0 [M+H]⁺, 249.0 [M+2+H]⁺.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biphenyl Herbicide Precursor

Objective: To introduce a substituted aryl group at the 3-position of the benzoate ring via a Suzuki-Miyaura cross-coupling reaction.

Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The choice of a palladium catalyst and a suitable base is crucial for the success of the reaction. In this protocol, we will use a common catalyst system, Pd(PPh₃)₄, and sodium carbonate as the base. The reaction is carried out in a mixture of toluene and water to facilitate the dissolution of both the organic and inorganic reagents.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyl 3-bromo-5-fluoro-4-methylbenzoate-247.065.0 g20.2
4-Methoxyphenylboronic acid453-13-4151.963.38 g22.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.47 g0.40
Sodium carbonate (anhydrous)497-19-8105.994.28 g40.4
Toluene (anhydrous)108-88-392.1480 mL-
Water (degassed)7732-18-518.0220 mL-
Ethyl acetate141-78-688.11100 mL-
Brine (saturated NaCl solution)--50 mL-
Anhydrous magnesium sulfate7487-88-9120.37As needed-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Methyl 3-bromo-5-fluoro-4-methylbenzoate (5.0 g, 20.2 mmol), 4-methoxyphenylboronic acid (3.38 g, 22.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.47 g, 0.40 mmol).

  • Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous toluene (80 mL) and a solution of sodium carbonate (4.28 g, 40.4 mmol) in degassed water (20 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Separate the organic layer and wash it with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to yield the desired biphenyl product.

Expected Yield and Characterization:

  • Yield: 4.9 g (88%)

  • Appearance: White solid

  • ¹H NMR (400 MHz, CDCl₃): δ 8.01 (s, 1H), 7.75 (d, J = 8.0 Hz, 1H), 7.55 (d, J = 8.8 Hz, 2H), 7.01 (d, J = 8.8 Hz, 2H), 3.93 (s, 3H), 3.88 (s, 3H), 2.50 (d, J = 2.0 Hz, 3H).

  • MS (ESI): m/z 275.1 [M+H]⁺.

PART 3: MECHANISTIC INSIGHTS

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting any issues that may arise.

G cluster_0 Catalytic Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex R-Pd(II)L2-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal Ar'-B(OR)2 pd_aryl R-Pd(II)L2-R' transmetal->pd_aryl red_elim Reductive Elimination pd_aryl->red_elim red_elim->pd0 Reforms catalyst product R-R' red_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the aryl halide (Methyl 3-bromo-5-fluoro-4-methylbenzoate) to the Pd(0) complex. This is followed by transmetalation with the organoboron reagent (4-methoxyphenylboronic acid) in the presence of a base. The final step is reductive elimination, which forms the C-C bond of the biphenyl product and regenerates the active Pd(0) catalyst.

References

  • Google Patents. (1983).
  • Google Patents. (1982). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
  • Google Patents. (2003). Method for producing 3-bromomethylbenzoic acids.
  • Google Patents. (2019). Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Google Patents. (2015). A kind of preparation method of 3,4,5-trifluorobromobenzene compound.
  • Oakwood Chemical. (n.d.). 3-Bromo-5-fluorobenzoic acid.
  • PubChem. (n.d.). 3-Bromo-4-methylbenzoic acid.

Sources

Application Notes & Protocols: Strategic Incorporation of 3-Bromo-5-fluoro-4-methylbenzoic Acid into Advanced Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of highly functionalized monomers is a cornerstone of modern polymer chemistry, enabling the design of materials with precisely tailored properties. 3-Bromo-5-fluoro-4-methylbenzoic acid is a versatile building block, offering a unique combination of functionalities: a carboxylic acid for polymerization, a brominated site for post-polymerization modification, and a fluorinated aromatic ring to enhance thermal stability and hydrophobicity. This guide provides an in-depth exploration of the methodologies for integrating this monomer into polyester and polyamide backbones, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of step-growth polymerization, provide detailed, field-tested protocols, and discuss the anticipated impact of this monomer on final polymer characteristics.

Introduction: The Rationale for Functionalized Aromatic Monomers

The pursuit of advanced polymers with bespoke functionalities is a primary driver in materials science and drug delivery. The choice of monomer is the foundational decision that dictates the physicochemical properties of the resulting macromolecule. This compound presents a compelling case for its use in specialty polymers for several key reasons:

  • Polymerization Handle: The carboxylic acid group is a classical functional group for step-growth polymerization, readily reacting with hydroxyl or amine moieties to form ester or amide linkages, respectively.[1][2][3]

  • Post-Polymerization Modification: The bromine atom serves as a valuable site for a variety of post-polymerization modifications, such as Suzuki or Heck coupling reactions. This allows for the grafting of side chains or the introduction of active pharmaceutical ingredients (APIs) after the main polymer backbone has been formed.

  • Enhanced Polymer Properties: The presence of a fluorine atom and a methyl group on the aromatic ring can significantly influence the polymer's properties. Fluorination is known to increase thermal stability, chemical resistance, and hydrophobicity.[4][5] The methyl group can impact solubility and chain packing. The combination of these substituents allows for fine-tuning of the final material's characteristics.

This document will provide the necessary theoretical background and practical protocols to successfully incorporate this compound into polyesters and polyamides.

Mechanistic Considerations: Step-Growth Polymerization

The formation of polyesters and polyamides from this compound proceeds via step-growth polymerization, also known as polycondensation.[2][6][7] In this mechanism, monomers react to form dimers, which then react to form trimers, and so on, with the molecular weight of the polymer increasing slowly until high conversion is reached.[2]

Polyesterification

The reaction of a carboxylic acid with a diol to form a polyester is an equilibrium reaction. To drive the reaction towards the formation of a high molecular weight polymer, the removal of the condensation byproduct, water, is crucial.[6] This is typically achieved through azeotropic distillation or by carrying out the reaction under a vacuum at elevated temperatures. The reaction is often catalyzed by acids or metal complexes.[8][9][10]

Polyamidation

The formation of a polyamide from a carboxylic acid and a diamine is generally more favorable than polyesterification. The reaction forms a stable amide bond with the elimination of water.[1] High molecular weight polyamides can often be synthesized at lower temperatures compared to polyesters.[11]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of a Copolyester via Melt Polycondensation

This protocol describes the synthesis of a random copolyester by reacting this compound with a diol, such as 1,6-hexanediol, and a standard aromatic dicarboxylic acid, like terephthalic acid, to achieve desirable material properties.

Materials:

  • This compound (CAS: 1191988-29-0)[12][13]

  • Terephthalic acid

  • 1,6-Hexanediol

  • Antimony(III) oxide (catalyst)

  • High-boiling point solvent (e.g., Dowtherm A) for a reaction vessel with a Dean-Stark trap, or a dedicated polymerization reactor with vacuum capabilities.

  • Methanol (for purification)

  • Nitrogen gas supply

Workflow Diagram:

Polyester_Synthesis cluster_prep Preparation cluster_reaction Polycondensation cluster_purification Purification Monomers Charge Monomers & Catalyst (this compound, Terephthalic acid, 1,6-Hexanediol, Sb2O3) Purge Purge with N2 Monomers->Purge Heat1 Heat to 180-220°C (Esterification) Purge->Heat1 Heat2 Increase Temp to 250-280°C Apply Vacuum Heat1->Heat2 Cool Cool and Dissolve (in suitable solvent) Heat2->Cool Precipitate Precipitate in Methanol Cool->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Final_Polymer Final_Polymer Filter_Dry->Final_Polymer Characterize

Caption: Workflow for polyester synthesis via melt polycondensation.

Procedure:

  • Monomer Charging: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser (or connected to a high vacuum line), charge this compound, terephthalic acid, and a slight molar excess of 1,6-hexanediol. The molar ratio of the benzoic acid derivative can be varied to control the final properties of the polymer.

  • Catalyst Addition: Add the antimony(III) oxide catalyst (typically 200-500 ppm relative to the total weight of the monomers).

  • Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove any oxygen.

  • Esterification Stage: Heat the reaction mixture under a slow stream of nitrogen to 180-220°C. Water will begin to evolve and can be collected. Maintain this temperature until the evolution of water ceases (typically 2-4 hours).

  • Polycondensation Stage: Gradually increase the temperature to 250-280°C while slowly applying a vacuum (down to <1 mmHg). The viscosity of the reaction mixture will increase significantly. Continue the reaction for another 2-4 hours or until the desired melt viscosity is achieved.

  • Polymer Isolation: Cool the reactor and extrude or dissolve the polymer in a suitable solvent (e.g., a mixture of phenol and tetrachloroethane, or N-methyl-2-pyrrolidone).

  • Purification: Precipitate the dissolved polymer into a non-solvent like methanol.[][15] Filter the solid polymer and wash it several times with fresh methanol to remove unreacted monomers and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Quantitative Data Summary:

ParameterValueRationale
Temperature (Esterification)180-220°CPromotes the initial esterification reaction and removal of water.
Temperature (Polycondensation)250-280°CRequired for chain extension and achieving high molecular weight.
Catalyst Concentration200-500 ppmA typical concentration for antimony-based catalysts in polyester synthesis.[8]
Vacuum<1 mmHgEssential for removing the final traces of water and driving the equilibrium towards polymer formation.
Protocol 2: Synthesis of a Copolyamide via Solution Polycondensation

This protocol details the synthesis of a copolyamide using this compound, a standard aromatic dicarboxylic acid, and a diamine in solution. The Yamazaki-Higashi phosphorylation reaction is a suitable method for this purpose.[16]

Materials:

  • This compound

  • Isophthalic acid

  • 4,4'-Oxydianiline (ODA)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • N-Methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl₂)

  • Methanol (for purification)

  • Nitrogen gas supply

Workflow Diagram:

Polyamide_Synthesis cluster_prep Preparation cluster_reaction Polycondensation cluster_purification Purification Monomers Dissolve Monomers in NMP/Pyridine/CaCl2 (this compound, Isophthalic acid, ODA) Purge Purge with N2 Monomers->Purge Add_TPP Add Triphenyl Phosphite (TPP) Purge->Add_TPP Heat Heat to 100-120°C (3-5 hours) Add_TPP->Heat Precipitate Precipitate in Methanol Heat->Precipitate Wash_Filter Wash with Hot Water and Methanol Precipitate->Wash_Filter Dry Dry under Vacuum Wash_Filter->Dry Final_Polymer Final_Polymer Dry->Final_Polymer Characterize

Caption: Workflow for polyamide synthesis via solution polycondensation.

Procedure:

  • Reagent Preparation: In a flame-dried reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound, isophthalic acid, 4,4'-oxydianiline, and calcium chloride in a mixture of NMP and pyridine. The calcium chloride aids in keeping the polymer in solution.

  • Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes.

  • Initiation: Add triphenyl phosphite to the solution at room temperature.

  • Polycondensation: Heat the reaction mixture to 100-120°C and maintain this temperature for 3-5 hours. The solution will become viscous as the polymer forms.

  • Polymer Isolation: Cool the reaction mixture to room temperature and pour it into a large volume of vigorously stirring methanol to precipitate the polyamide.

  • Purification: Filter the fibrous polymer and wash it thoroughly with hot water and then with methanol to remove residual solvents and byproducts.[][15]

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Quantitative Data Summary:

ParameterValueRationale
Reaction Temperature100-120°COptimal temperature for the Yamazaki-Higashi reaction, promoting amide bond formation without significant side reactions.[16]
Solvent SystemNMP/Pyridine/CaCl₂A common solvent system for aromatic polyamide synthesis, ensuring monomer and polymer solubility.
Condensing AgentTriphenyl PhosphiteActivates the carboxylic acid for reaction with the amine.

Polymer Characterization

The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the incorporation of the this compound monomer into the polymer backbone and to verify the overall polymer structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester or amide carbonyl stretching bands.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Conclusion

The incorporation of this compound into polymers via step-growth polymerization opens up a vast design space for creating advanced materials. The protocols provided herein offer robust starting points for the synthesis of novel polyesters and polyamides. The unique combination of reactive sites and property-enhancing substituents on this monomer makes it an invaluable tool for researchers in materials science and drug development, enabling the creation of polymers with enhanced thermal stability, chemical resistance, and the potential for post-polymerization functionalization.

References

  • Tunable intramolecular H-bonding promotes benzoic acid activity in polymerization: inspiration from nature. Polymer Chemistry (RSC Publishing).
  • Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,Nⴕ-Bis. Journal of Polymer Science Part A: Polymer Chemistry.
  • Synthesis of Carboxylic Acid and Ester Mid-Functionalized Polymers using RAFT Polymerization and ATRP. Australian Journal of Chemistry.
  • Carboxylic acid - Polyamides, Synthesis, Esters. Britannica.
  • EP0744431A2 - Production of aromatic polyamide. Google Patents.
  • Functional Aromatic Polyamides. MDPI.
  • Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega.
  • US20170283549A1 - Catalyst Composition For A Polyester Manufacturing Process. Google Patents.
  • Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde,... ResearchGate.
  • Step-growth polymerization. Wikipedia.
  • Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance. PMC - NIH.
  • ES2768928T3 - Catalyst composition for a polyester manufacturing process. Google Patents.
  • Benzoic Acid as an Efficient Organocatalyst for the Statistical Ring-Opening Copolymerization of ε-Caprolactone and L-Lactide: A Computational Investigation. Macromolecules - ACS Publications.
  • Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. PMC - NIH.
  • Polymer purification. ResearchGate.
  • Step-Growth Polymerization and Step-Growth Polymers. ResearchGate.
  • Automated Polymer Purification Using Dialysis. ResearchGate.
  • Fluorinated Polymers: Volume 2: Applications. Royal Society of Chemistry.
  • Preparation of functionalized polymers using living and controlled polymerizations. OUCI.
  • Automated Parallel Dialysis for Purification of Polymers. PMC - NIH.
  • A user-guide for polymer purification using dialysis. RSC Publishing.
  • Fluoropolymers vs. Side-Chain Fluorinated Polymers. FluoroCouncil.
  • Polymerization Mechanisms: A Comprehensive Review of Step-Growth and Chain-Growth Pathways. RSIS International.
  • The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns. PMC - NIH.
  • Step-Growth Polymerization. YouTube.
  • 2.3: Step Growth and Chain Growth. Chemistry LibreTexts.
  • Fluoropolymers are very different in composition and structure as well as physical, chemical and biological properties versus Side-Chain Fluorinated Polymers. FluoroCouncil.
  • Polyester synthesis using novel and efficient esterification catalysts. ARC CBBC.
  • Highly Stable Heterometallic Catalysts for Polyester Depolymerization and Polymerization at High Temperatures. Journal of the American Chemical Society.
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.
  • US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid. Google Patents.
  • Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com.
  • METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID. Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Bromo-5-fluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Bromo-5-fluoro-4-methylbenzoic acid (CAS 1191988-29-0). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block with the high degree of purity required for subsequent synthetic steps. My aim is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your purification strategy effectively.

Part 1: Foundational Knowledge & Initial Assessment

Before initiating any purification, a foundational understanding of your crude material is paramount. The synthetic route used to prepare this compound will dictate the likely impurity profile, which in turn informs the most effective purification strategy.

Q1: What are the common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic pathway. Common synthetic routes, such as the bromination of 3-fluoro-4-methylbenzoic acid or the oxidation of a corresponding toluene derivative, can introduce specific impurities.[1][2]

  • Unreacted Starting Materials: For example, residual 3-fluoro-4-methylbenzoic acid if the bromination did not go to completion.

  • Isomeric Byproducts: Dibrominated species or isomers where bromine is incorporated at a different position on the aromatic ring.

  • Reagents or Catalysts: Residual N-Bromosuccinimide (NBS), bromine, or catalysts from the reaction.[3]

  • Solvents: Residual solvents from the reaction or initial workup.

  • Neutral Byproducts: Non-acidic compounds formed through side reactions.

A preliminary analysis by Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS) is strongly recommended to identify the nature and number of impurities.[4]

Part 2: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q2: I performed a recrystallization, but my yield is extremely low. What went wrong?

A2: Low yield in recrystallization is a frequent issue, typically stemming from one of the following causes:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[5] If the compound has significant solubility even at low temperatures, it will remain in the mother liquor.

  • Using Too Much Solvent: This is the most common error. Using an excessive volume of solvent will keep the compound in solution even upon cooling. The goal is to create a saturated solution at the solvent's boiling point.[5]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (intended to remove insoluble impurities), product is lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.[6]

  • Cooling Too Rapidly: Crash cooling a saturated solution can trap impurities and lead to the formation of fine needles or powders that are difficult to filter and wash effectively. Allowing the solution to cool slowly to room temperature before moving to an ice bath promotes the growth of larger, purer crystals.[5][7]

Troubleshooting Workflow for Low Recrystallization Yield

start Low Yield After Recrystallization check_solubility Is the compound highly soluble in the cold solvent? start->check_solubility too_much_solvent Was an excessive volume of solvent used? check_solubility->too_much_solvent No solution1 Action: Choose a less polar solvent or a mixed-solvent system. check_solubility->solution1 Yes premature_crystals Did crystals form during hot filtration? too_much_solvent->premature_crystals No solution2 Action: Reduce solvent volume. Evaporate excess solvent and re-cool. too_much_solvent->solution2 Yes solution3 Action: Pre-heat filtration apparatus. Add a small amount of hot solvent to redissolve crystals. premature_crystals->solution3 Yes

Caption: Troubleshooting logic for low recrystallization yield.

Q3: My compound streaks badly on a silica gel TLC plate, making column chromatography impossible. How can I fix this?

A3: Streaking, or tailing, of carboxylic acids on silica gel is a classic problem. It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel surface. This creates a mixed population of protonated and deprotonated species with different polarities, leading to a smear rather than a defined spot.[8]

The solution is to suppress the deprotonation of your carboxylic acid. This is achieved by adding a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., Hexane/Ethyl Acetate).[8][9] By Le Châtelier's principle, the added acid pushes the equilibrium towards the protonated, less polar form of your compound, resulting in a well-defined spot.

Q4: I performed an acid-base extraction, but the product precipitated as a sticky oil instead of a solid upon re-acidification. What should I do?

A4: This phenomenon, known as "oiling out," can occur if the melting point of the compound is below the temperature of the solution or if residual organic solvents are present.

  • Ensure Complete Solvent Removal: Before the extraction, make sure the organic solvent from the initial reaction has been thoroughly removed under reduced pressure.

  • Cooling is Critical: Perform the re-acidification step in an ice bath to keep the temperature low.[8] Add the acid slowly and with vigorous stirring to dissipate any heat generated from the neutralization.

  • Induce Crystallization: If the product still oils out, try scratching the inside of the flask with a glass rod at the oil-water interface to induce crystallization.[5] Adding a seed crystal of the pure compound, if available, is also highly effective.

  • Solvent-Assisted Precipitation: If the oil persists, you can extract the oily product into a small amount of a volatile organic solvent (like ethyl acetate or dichloromethane), separate the organic layer, dry it with a drying agent (e.g., Na₂SO₄ or MgSO₄), and then remove the solvent under reduced pressure to isolate the product, which should now be a solid.

Part 3: Detailed Experimental Protocols

Here are step-by-step methodologies for the most effective purification techniques. Always perform these procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. [10][11][12][13]

Protocol 1: Purification by Acid-Base Extraction

This method is exceptionally effective for removing neutral or basic impurities. It relies on the principle that the acidic carboxylic acid can be deprotonated by a weak base to form a water-soluble carboxylate salt.[14][15][16][17]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Transfer: Transfer the solution to a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] Use a volume roughly equal to the organic layer. Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the CO₂ gas that evolves.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.

  • Repeat: Extract the organic layer again with a fresh portion of NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, slowly add 6M hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper). The pure this compound will precipitate out as a solid.[8]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid in a vacuum oven or desiccator to a constant weight.

Workflow for Acid-Base Extraction

start Crude Product in Organic Solvent extract Extract with aq. NaHCO3 start->extract separate Separate Layers extract->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer Top aqueous_layer Aqueous Layer (Sodium Carboxylate Salt) separate->aqueous_layer Bottom acidify Acidify with HCl (aq) aqueous_layer->acidify precipitate Precipitated Pure Acid acidify->precipitate filter Filter, Wash, & Dry precipitate->filter final_product Pure Product filter->final_product

Caption: The process flow for purifying a carboxylic acid.

Protocol 2: Purification by Recrystallization

This technique is ideal for removing small amounts of impurities from a solid product.

  • Solvent Selection: Choose a suitable solvent or solvent pair. For many benzoic acids, an ethanol/water or methanol/water mixture is effective.[18][19] The goal is to find a system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot solvent (or the more soluble solvent of a pair) needed to just dissolve the solid at the boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.[6]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the ice-cold solvent, and dry to a constant weight.[5]

Protocol 3: Purification by Column Chromatography

This method is used when simpler techniques fail, especially for separating impurities with similar polarities.

  • TLC Analysis: Develop a solvent system using TLC. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. Remember to add 0.5-1% acetic acid to the eluent to prevent streaking.[9] Aim for a retention factor (Rf) of ~0.3 for your product.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent (the "wet slurry" method is often most reliable).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Run the column, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Part 4: Data Summary & FAQs

Data Tables

Table 1: Comparison of Purification Techniques

TechniqueProsConsBest For
Recrystallization Simple, inexpensive, can yield very high purity.Can have low recovery, requires screening for a suitable solvent.Removing small amounts of impurities from a mostly pure solid.[7]
Acid-Base Extraction Highly effective for removing neutral/basic impurities, high capacity.Not effective for removing other acidic impurities, requires solvent use.Initial purification of crude reaction mixtures containing non-acidic byproducts.[8][14]
Column Chromatography Can separate complex mixtures and isomers.Labor-intensive, requires large solvent volumes, potential for product loss on the column.Separating impurities with similar polarity that cannot be removed by other means.[20][21]
Frequently Asked Questions (FAQs)

Q5: What is the expected appearance and melting point of pure this compound? A5: While specific data for this exact compound is not readily available in the search results, related compounds like 3-Bromo-5-fluorobenzoic acid appear as a white to off-white crystalline powder with a melting point in the range of 142-146 °C.[22] You should expect a similar appearance. A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity.

Q6: What safety precautions should I take when handling this compound? A6: Based on safety data for similar brominated and fluorinated benzoic acids, this compound should be handled with care. It is likely to cause skin and serious eye irritation, and may cause respiratory irritation.[10][12][23] Always handle the solid in a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][13] Avoid creating dust. In case of contact, wash skin thoroughly with soap and water and flush eyes with water for at least 15 minutes.[10][11]

Q7: How can I confirm the purity of my final product? A7: A combination of techniques is best for confirming purity:

  • Melting Point: A sharp, narrow melting point range that matches the literature value is a strong indicator of purity.

  • TLC: The purified product should appear as a single spot on a TLC plate, ideally in multiple solvent systems.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The spectrum should show clean signals corresponding to the desired structure with no significant peaks attributable to impurities.

  • LC-MS: This can provide a quantitative measure of purity (e.g., >98% by peak area) and confirm the molecular weight of the compound.[4]

References

  • Wikipedia. Acid–base extraction. [Link]
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
  • University of Colorado Boulder. Acid-Base Extraction. [Link]
  • Teledyne ISCO. (2012).
  • PubMed Central.
  • PubMed.
  • ResearchGate.
  • Florida A&M University. (2016).
  • Reddit.
  • Google Patents.
  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]
  • DePauw University.
  • Oakwood Chemical. 3-Bromo-5-fluorobenzoic acid. [Link]
  • PubChem. 3-Bromo-4-methylbenzoic acid. [Link]
  • Organic Syntheses. 2-bromo-3-methylbenzoic acid. [Link]
  • Google Patents. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
  • Reddit. What solvent system should I use to recrystalise 3-bromo benzoic?[Link]
  • ResearchGate. (2021). (PDF)
  • Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]
  • ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-5-fluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-fluoro-4-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this multi-substituted aromatic synthesis. Our focus is on providing in-depth, mechanistically-driven troubleshooting advice to help you improve yield, minimize impurities, and gain precise control over your reaction outcomes.

PART 1: Strategic Overview of Synthetic Pathways

The synthesis of this compound presents a classic challenge in regioselectivity. The substitution pattern requires careful consideration of the directing effects of the fluorine, methyl, and carboxylic acid functionalities. Two primary strategic approaches are generally considered, each with its own set of advantages and potential pitfalls.

  • Route A: Electrophilic Aromatic Substitution (EAS) This is often the most direct approach, involving the bromination of a suitable precursor. The key challenge lies in controlling where the bromine atom is installed on the aromatic ring.

  • Route B: Precursor-Driven Synthesis This strategy involves building the molecule from a starting material that already contains the bromo-substituent in the desired position, thus avoiding the regioselectivity issues of direct bromination. Common methods include the Sandmeyer reaction or Directed ortho-Metalation (DoM).

The choice between these routes will depend on starting material availability, scalability requirements, and the specific isomeric impurities that are most problematic for your downstream applications.

Synthetic_Strategies Figure 1. Primary Synthetic Strategies cluster_0 Route A: Electrophilic Aromatic Substitution cluster_1 Route B: Precursor-Driven Synthesis A1 Precursor (e.g., 5-Fluoro-4-methylbenzoic acid) A2 Bromination A1->A2 Br₂, Lewis Acid A3 Target Molecule + Isomers A2->A3 B1 Precursor with Bromine (e.g., Substituted Aniline) B2 Key Transformation (e.g., Sandmeyer Reaction) B1->B2 B3 Target Molecule B2->B3

Caption: Figure 1. Primary Synthetic Strategies

PART 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your synthesis, followed by detailed, expert-level answers and actionable advice.

Section 2.1: Electrophilic Bromination (Route A)

This route is attractive for its directness but is fraught with challenges related to the competing directing effects of the substituents.

Answer: This is the most common issue with this synthetic approach and is a direct consequence of the principles of electrophilic aromatic substitution (EAS).[1][2][3] Your starting material, 5-fluoro-4-methylbenzoic acid, has three directing groups on the ring, each "voting" for a different position for the incoming electrophile (Br+):

  • -CH₃ (Methyl group): A weakly activating, ortho, para-director. It directs bromination to positions 2 and 6.

  • -F (Fluoro group): A weakly deactivating, ortho, para-director. It directs bromination to positions 2 and 6.[4]

  • -COOH (Carboxylic acid group): A moderately deactivating, meta-director. It directs bromination to position 3.

The final regiochemical outcome is a weighted average of these competing effects. The fluorine and methyl groups work in concert to strongly direct to the 2 and 6 positions, while the carboxylic acid group directs to the desired 3-position. This competition is the primary reason for the formation of a mixture of isomers and, consequently, a low yield of your target molecule.

  • Choice of Brominating Agent: While liquid bromine (Br₂) with a Lewis acid (e.g., FeBr₃) is common, consider using a bulkier brominating agent like N-Bromosuccinimide (NBS). The steric hindrance of NBS can sometimes disfavor substitution at the more crowded ortho positions (2 and 6), potentially increasing the proportion of the desired 3-bromo isomer.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. Running the reaction in a less polar solvent may alter the isomer ratio.

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity of EAS reactions. Try running your bromination at 0 °C or even -20 °C. While this will slow down the reaction rate, it can significantly improve the ratio of the desired isomer.

Answer: The formation of di-brominated products indicates that the product of the first bromination is reactive enough to undergo a second bromination.

  • Stoichiometry is Key: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0 to 1.05 equivalents of Br₂ or NBS.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-bromination.

  • Monitor the Reaction: Use an appropriate analytical technique (TLC, GC-MS, or crude ¹H NMR) to monitor the progress of the reaction. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.

Section 2.2: Oxidation of a Toluene Precursor (A variation of Route A)

An alternative strategy in Route A is to brominate 3-fluoro-4-methyltoluene first and then oxidize the methyl group to a carboxylic acid.

Answer: The oxidation of an electron-rich aromatic ring bearing halogens requires carefully controlled conditions to avoid ring degradation or other side reactions. Potassium permanganate (KMnO₄) is a powerful and effective oxidant for this transformation.[5][6][7][8]

  • Incomplete Reaction: If the oxidation is sluggish or incomplete, ensure the reaction is sufficiently heated (typically reflux in an aqueous basic solution) and that the KMnO₄ is finely powdered and well-dispersated. Phase-transfer catalysts can sometimes be employed to improve reactivity in biphasic systems.

  • Low Yield/Product Degradation: Over-oxidation can lead to ring cleavage and low yields. Avoid excessively harsh conditions (e.g., highly concentrated KMnO₄ or prolonged reaction times at high temperatures). The reaction is typically run under basic conditions (e.g., with NaOH or KOH), followed by an acidic workup to protonate the benzoate salt.

  • Work-up Issues: The manganese dioxide (MnO₂) byproduct must be completely removed. This is often done by filtration while the solution is still hot. A pad of celite can aid in filtering the fine MnO₂ precipitate. After filtration, the filtrate is acidified to precipitate the benzoic acid product.

Section 2.3: Precursor-Driven Strategies (Route B)

These routes offer better regiochemical control but may require more synthetic steps.

Answer: The Sandmeyer reaction is a robust method for introducing a bromine atom with absolute regiocontrol.[9][10][11][12][13] The key is the successful formation of the diazonium salt, followed by its copper(I) bromide-mediated decomposition.

  • Diazotization Step (Formation of Ar-N₂⁺):

    • Temperature: This is the most critical parameter. The reaction must be kept cold (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing prematurely.

    • Acid: Use a non-nucleophilic acid like H₂SO₄ or HBF₄ if you are concerned about competing side reactions from the acid's conjugate base.

    • Nitrite Addition: Add the sodium nitrite (NaNO₂) solution slowly and subsurface to ensure it reacts with the aniline before it can decompose.

  • Bromination Step (Reaction with CuBr):

    • Purity of CuBr: Use freshly prepared or high-purity copper(I) bromide. Oxidized (greenish) Cu(II) species are ineffective.

    • Addition of Diazonium Salt: Add the cold diazonium salt solution slowly to the CuBr solution. This ensures that the diazonium salt reacts as it is added, preventing accumulation and potential violent decomposition.

Answer: Directed ortho-Metalation is a powerful technique for regioselective functionalization.[14][15][16][17][18] In a molecule like 5-fluoro-4-methylbenzoic acid, both the carboxylic acid (after deprotonation to the carboxylate) and the fluorine atom are known directing metalation groups (DMGs).

  • The Carboxylate Group: This is a moderately strong DMG, directing lithiation to the ortho positions (positions 2 and 6).

  • The Fluorine Atom: Fluorine is also a known DMG, directing lithiation to its ortho positions (positions 2 and 6).

In this case, both groups direct to the same positions, which are not the desired 3-position. Therefore, a standard DoM approach on this substrate is unlikely to be successful for introducing bromine at the 3-position. A DoM strategy would be more viable if you started with a different precursor where the directing groups guide the metalation to the correct carbon.

Section 2.4: Work-up and Purification

The purification of the final product, especially the separation of regioisomers, is a critical step for obtaining high-purity material.

Answer: The separation of regioisomers can be challenging as they often have very similar physical properties. A multi-step purification strategy is often required.

  • Recrystallization: This should be your first approach.[19][20][21][22][23] The different isomers may have different solubilities in a given solvent system. Experiment with a range of solvents (e.g., ethanol/water, acetic acid/water, toluene, hexanes/ethyl acetate) to find a system that selectively crystallizes the desired 3-bromo isomer, leaving the others in the mother liquor. Slow, controlled cooling is crucial for effective purification.

  • Column Chromatography: If recrystallization fails to provide adequate purity, flash column chromatography is the next logical step.

    • Stationary Phase: Standard silica gel is usually effective.

    • Mobile Phase: A gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column, is a good starting point.

  • Preparative HPLC: For very difficult separations or for obtaining material of the highest purity, preparative High-Performance Liquid Chromatography (HPLC) is an excellent, albeit more resource-intensive, option.[24][25][26][27][28] A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase containing an acidic modifier (like formic acid or trifluoroacetic acid) is typically used for aromatic acids.

PART 3: Recommended Experimental Protocol

Based on an analysis of reliability and regiochemical control, the following protocol, which is a variation of Route A involving the oxidation of a pre-brominated toluene, is recommended. This approach avoids the direct bromination of the benzoic acid, which is prone to producing difficult-to-separate isomers.

Step 1: Bromination of 3-Fluoro-4-methyltoluene
  • Setup: In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-methyltoluene (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

  • Catalyst: Add a catalytic amount of iron powder (approx. 0.05 eq).

  • Bromination: Cool the mixture to 0 °C in an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with an aqueous solution of sodium bisulfite to destroy any remaining bromine. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-bromo-5-fluoro-4-methyltoluene.

Step 2: Oxidation to this compound
  • Setup: To the crude 2-bromo-5-fluoro-4-methyltoluene from the previous step, add an aqueous solution of sodium hydroxide (e.g., 2 M) and a phase-transfer catalyst such as tetrabutylammonium bromide (optional, but recommended).

  • Oxidation: Heat the mixture to 80-90 °C. Add potassium permanganate (KMnO₄) (approx. 3.0 eq) in small portions over 2-3 hours. The purple color of the permanganate should disappear as it is consumed.

  • Reaction: Maintain the temperature and continue stirring until the reaction is complete (monitor by TLC, looking for the disappearance of the starting material).

  • Work-up: While still warm, filter the reaction mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Precipitation: Cool the filtrate in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. The white solid product should precipitate out.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

ParameterValue/ConditionRationale
Bromination Reagent N-Bromosuccinimide (NBS)Often provides better selectivity and is easier to handle than liquid bromine.
Bromination Temp. 0 °C to Room TempLower temperature enhances regioselectivity.
Oxidizing Agent Potassium Permanganate (KMnO₄)Strong, reliable, and cost-effective oxidant for converting benzylic methyl groups.
Oxidation Temp. 80-90 °CProvides sufficient energy for the oxidation without causing significant degradation.
Primary Purification RecrystallizationEffective method for removing isomeric and other impurities from crystalline solids.[19][20][21]

PART 4: Visualization of Key Concepts

Sources

Technical Support Center: Synthesis of 3-Bromo-5-fluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex aromatic compounds. Here, we address the nuanced challenges associated with the synthesis of 3-Bromo-5-fluoro-4-methylbenzoic acid, with a specific focus on the critical role of solvent effects in controlling reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My electrophilic bromination of 3-fluoro-4-methylbenzoic acid is resulting in very low yield or is not proceeding at all. What are the likely causes?

A1: Root Cause Analysis & Corrective Actions

This is a common challenge stemming from the electronic nature of the substrate. The aromatic ring of 3-fluoro-4-methylbenzoic acid is substituted with two deactivating groups (–COOH and –F) and only one activating group (–CH3). The overall electron density of the ring is reduced, making it less nucleophilic and thus less reactive towards electrophiles like bromine.

Troubleshooting Steps:

  • Review Your Brominating System: For a deactivated ring, molecular bromine (Br₂) alone is often insufficient. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is typically required to polarize the Br-Br bond, creating a more potent electrophile (a "Br⁺" equivalent).[1][2]

  • Assess Your Solvent Choice: The solvent plays a pivotal role in stabilizing the charged intermediate (the arenium ion or sigma complex) formed during the reaction.[3][4]

    • Non-polar Solvents (e.g., Dichloromethane (DCM), Carbon Tetrachloride): These solvents may not provide sufficient stabilization for the charged intermediate, leading to a high activation energy barrier and a slow or stalled reaction.[3]

    • Polar Protic Solvents (e.g., Glacial Acetic Acid): Acetic acid is an excellent choice for many brominations. It is polar enough to dissolve the substrate and stabilize the arenium ion.[5][6] Furthermore, it can help polarize the Br-Br bond, enhancing its electrophilicity.[6][7]

  • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy. However, this must be done cautiously, as excessive heat can lead to side reactions and decreased selectivity (see Q2).

Recommendation: A robust starting point is the use of Br₂ with a catalytic amount of FeBr₃ in a glacial acetic acid solvent.

Q2: I am struggling with poor regioselectivity, obtaining a mixture of 3-bromo and 5-bromo isomers. How can I favor the formation of the desired this compound?

A2: Understanding and Controlling Regioselectivity

This is the central challenge in this synthesis. The final substitution pattern is a result of the combined directing effects of the three substituents.

  • -CH₃ (Activating): Ortho-, para-director. Directs to positions 3 and 5.

  • -F (Deactivating): Ortho-, para-director. Directs to positions 2 and 6 (ortho) and 5 (para).

  • -COOH (Deactivating): Meta-director. Directs to positions 3 and 5.

Both the desired C-3 and the undesired C-5 positions are electronically favored. Achieving selectivity relies on exploiting the subtle differences in the transition states leading to the two corresponding arenium ion intermediates.

Strategies to Enhance 3-Bromo Selectivity:

  • Solvent Polarity: The choice of solvent can influence the stability of the intermediates. While highly polar solvents increase the overall reaction rate, they can sometimes decrease selectivity by stabilizing both transition states. Experimenting with a solvent of moderate polarity, or a mixture of solvents, may alter the energy difference between the two pathways.

  • Temperature Control: Lowering the reaction temperature (e.g., running the reaction at 0°C or even lower) often enhances selectivity. At lower temperatures, the reaction is more likely to proceed via the pathway with the lowest activation energy, which may favor one isomer over the other.

  • Steric Hindrance: While both C-3 and C-5 are ortho to the methyl group, the C-5 position is also para to the fluorine atom. A bulky brominating agent or a solvent system that creates a larger effective size of the electrophile might favor substitution at the less sterically hindered C-3 position.

Diagram: Competing Bromination Pathways

The following diagram illustrates the formation of the key arenium ion intermediates. The stability of these intermediates, which is influenced by the solvent, dictates the final product ratio.

G cluster_0 Reaction Pathways cluster_1 Intermediates (Arenium Ions) cluster_2 Products SM 3-Fluoro-4-methylbenzoic Acid path1 Attack at C3 SM->path1 + Br+ path2 Attack at C5 SM->path2 + Br+ inter1 Intermediate for 3-Bromo Product (Stabilized by Solvent) path1->inter1 inter2 Intermediate for 5-Bromo Product (Stabilized by Solvent) path2->inter2 prod1 This compound (Desired Product) inter1->prod1 - H+ prod2 5-Bromo-3-fluoro-4-methylbenzoic Acid (Isomeric Impurity) inter2->prod2 - H+

Caption: Competing pathways in the bromination of 3-fluoro-4-methylbenzoic acid.

Q3: I am observing bromination of the methyl group (a benzylic bromination side product). How can I prevent this?

A3: Suppressing Radical Pathways

Formation of a -CH₂Br group indicates that a free-radical substitution reaction is competing with the desired electrophilic aromatic substitution (EAS). This is particularly common when using N-Bromosuccinimide (NBS) as the brominating agent.[8][9]

Preventative Measures:

  • Avoid Radical Initiators: Ensure your reaction is free from radical initiators like AIBN or benzoyl peroxide. Also, conduct the reaction in the dark, as UV light can initiate radical chain reactions.[10]

  • Choose the Right Solvent for the Mechanism:

    • To Promote EAS: Use polar solvents like acetic acid or DMF when using NBS for aromatic bromination.[10] These solvents favor the ionic mechanism (EAS) over the radical pathway.

    • To Avoid Radical Bromination: Avoid non-polar solvents like carbon tetrachloride (CCl₄) when using NBS, as these conditions are classic for promoting benzylic radical bromination (the Wohl-Ziegler reaction).[9][10]

  • Use an Ionic Brominating System: Sticking to a Br₂/FeBr₃ system in a polar solvent like acetic acid will strongly favor the EAS mechanism and should eliminate benzylic bromination.

Q4: Purification of the final product is proving difficult. What is an effective method for isolating pure this compound?

A4: Purification Strategy

Purifying halogenated benzoic acids from starting materials and isomers requires a method that can exploit differences in their physical properties.

  • Recrystallization: This is the most effective and scalable method.[11] The key is to identify a suitable solvent system.

    • Solvent Screening: Start with single solvents of varying polarity (e.g., water, ethanol, ethyl acetate, toluene, hexane). The ideal solvent will dissolve the crude product when hot but show poor solubility when cold.

    • Mixed Solvent Systems: Often, a binary solvent system is superior. Dissolve the crude material in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., ethyl acetate). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., hexane) at an elevated temperature until the solution becomes slightly turbid. Allow it to cool slowly. The desired isomer should crystallize out, leaving impurities in the mother liquor.

  • Chromatography: While possible, column chromatography of carboxylic acids can be challenging due to streaking on standard silica gel.

    • Mobile Phase Modification: If you must use chromatography, modify the eluent by adding a small percentage (0.5-1%) of acetic acid. This keeps the carboxylic acid protonated and reduces its interaction with the silica, resulting in better peak shapes.[12]

    • Reversed-Phase Chromatography: Reversed-phase (C18) chromatography can also be effective for separating compounds with different polarities.[12]

Experimental Protocols & Data

Protocol: Electrophilic Bromination in Acetic Acid

This protocol provides a starting point for the synthesis, emphasizing control over the reaction conditions.

G start Start dissolve 1. Dissolve 3-fluoro-4-methylbenzoic acid (1.0 eq) in glacial acetic acid. start->dissolve cool 2. Cool the solution to 0-5 °C in an ice-water bath. dissolve->cool add_cat 3. Add FeBr3 catalyst (0.1 eq) to the stirred solution. cool->add_cat add_br2 4. Add a solution of Br2 (1.05 eq) in glacial acetic acid dropwise over 30-60 minutes. add_cat->add_br2 react 5. Allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring by TLC/LC-MS. add_br2->react quench 6. Quench the reaction by pouring it into a cold aqueous solution of sodium bisulfite (NaHSO3). react->quench extract 7. Extract the product with an organic solvent (e.g., Ethyl Acetate). quench->extract wash 8. Wash the organic layer with water and then brine. extract->wash dry 9. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. wash->dry purify 10. Purify the crude solid by recrystallization. dry->purify end End: Pure Product purify->end

Caption: General workflow for the synthesis of this compound.

Table: Illustrative Solvent Effects on Bromination

The following table provides an illustrative summary of how solvent choice can impact the reaction. Actual results may vary and require experimental optimization.

SolventRelative PolarityExpected Reaction RateExpected Selectivity (3-bromo vs 5-bromo)Potential Issues
Hexane LowVery Slow / No ReactionN/APoor solubility of starting material and catalyst.
Dichloromethane (DCM) ModerateSlow to ModeratePotentially HigherMay require longer reaction times or gentle heating.
Glacial Acetic Acid High (Protic)Moderate to FastGoodExcellent general-purpose solvent for this reaction.[5]
Nitromethane High (Aprotic)FastModerate to LowCan be too reactive, leading to side products.
DCM / Acetic Acid Mix ModerateModeratePotentially HighAllows for fine-tuning of polarity to balance rate and selectivity.

References

  • Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?
  • Filo. (2023). What is the role of acetic acid in a bromination reaction with anisole?
  • Quora. (2016). Why is glacial acetic acid used in bromination of aniline?
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  • NBS TCI. (2022). Understanding the Mechanisms: How NBS Achieves Selective Bromination.
  • PrepChem.com.Synthesis of 3-fluoro-4-methyl-benzoic acid.
  • Chemistry Stack Exchange. (2014). Why use glacial acetic acid in bromination of anisole?
  • Quora. (2017). Why is acetic acid used in the bromination of cholesterol?
  • ResearchGate. (1983). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide.
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Master Organic Chemistry.Halogenation Of Ketones via Enols.
  • Wikipedia.N-Bromosuccinimide.
  • Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
  • Google Patents.US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Wikipedia.Electrophilic aromatic substitution.
  • PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity.
  • University of Regensburg.Ch17 Reactions of Aromatic Compounds.
  • Google Patents.METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?
  • Google Patents.CA2110085A1 - Process for the preparation of halogenated benzoic acids.
  • Michigan State University Chemistry.Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Master Organic Chemistry. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Google Patents.WO2016167225A1 - Method for producing 2-halogenated benzoic acids.
  • CHIMIA. (2016). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds.
  • NIH National Library of Medicine. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • Infoscience EPFL. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.
  • Organic Chemistry Portal. (2006). An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes.
  • Chemistry World. (2023). Electrophilic aromatic bromination study casts doubt on textbook intermediate.
  • YouTube. (2015). Purification of Benzoic Acid by Crystallization.
  • NIST.Preparation of benzoic acid of high purity.
  • ResearchGate.The chromatograms of the halogen derivatives of benzoic acids.
  • Google Patents.WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
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  • Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation.

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Validation & Comparative

A Researcher's Guide to the 13C NMR Analysis of 3-Bromo-5-fluoro-4-methylbenzoic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. For drug development professionals and researchers, the precise characterization of substituted aromatic compounds like 3-Bromo-5-fluoro-4-methylbenzoic acid is a critical step in ensuring purity, understanding reactivity, and ultimately, guaranteeing the efficacy and safety of a potential therapeutic agent. While a suite of analytical techniques is available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out for its ability to provide a direct map of the carbon skeleton of a molecule.

This guide offers an in-depth technical exploration of the 13C NMR analysis of this compound. Moving beyond a simple procedural outline, this document delves into the causal relationships between the molecule's structure and its spectral features, provides a detailed experimental protocol, and objectively compares the insights gained from 13C NMR with those from other common analytical techniques.

The Foundational Principles: Decoding the 13C NMR Spectrum of this compound

The 13C NMR spectrum of an organic molecule provides a wealth of information, with each unique carbon atom in the molecule typically giving rise to a distinct signal. The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus. In the case of this compound, the interplay of the various substituents on the benzene ring—a halogen of high electronegativity (fluorine), a heavier halogen (bromine), an electron-donating alkyl group (methyl), and an electron-withdrawing carboxylic acid group—creates a unique and predictable spectral fingerprint.

The interpretation of the spectrum hinges on understanding the additive nature of substituent chemical shift (SCS) effects. Each substituent influences the electron density of the aromatic ring carbons, thereby altering their resonance frequencies. While empirical data and computational models provide a robust framework for predicting these shifts, it is the careful analysis of the final spectrum that confirms the substitution pattern and overall structure.

A notable feature in the 13C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. The 19F nucleus, with a spin of ½, couples with nearby 13C nuclei, resulting in the splitting of carbon signals into doublets or more complex multiplets. The magnitude of this coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms and provides invaluable information for signal assignment.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The acquisition of a clean, high-resolution 13C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is a self-validating system designed to yield reliable data for this compound.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte and has a well-characterized solvent signal. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds. However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are excellent alternatives. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. This concentration range generally provides a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. The 13C signal of TMS is defined as 0.0 ppm and serves as the reference point for all other chemical shifts in the spectrum.

  • Sample Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents magnetic field distortions and improves spectral quality.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or higher field spectrometer.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or equivalentA standard 30° pulse with proton decoupling to enhance signal-to-noise and simplify the spectrum to single lines for each carbon (except for C-F couplings).
Acquisition Time (AQ) 1.0 - 2.0 secondsA longer acquisition time provides better digital resolution, allowing for the clear separation of closely spaced peaks.
Relaxation Delay (D1) 2.0 - 5.0 secondsA sufficient delay is crucial to allow all carbon nuclei to return to their equilibrium state before the next pulse. Quaternary carbons often have longer relaxation times.
Number of Scans (NS) 128 or higherDue to the low natural abundance of the 13C isotope, multiple scans are required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
Spectral Width (SW) 0 - 200 ppmThis range encompasses the typical chemical shifts for most organic molecules.
Temperature 298 K (25 °C)Maintaining a constant temperature ensures the stability of the magnetic field and the reproducibility of chemical shifts.

This experimental workflow can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Comparison dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer shim Shim Magnetic Field transfer->shim setup Set Acquisition Parameters shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0.0 ppm) baseline->calibrate analysis Assign Signals comparison Compare with Alternatives analysis->comparison analytical_comparison cluster_techniques Analytical Techniques cluster_info Information Provided nmr_13c 13C NMR carbon_skeleton Carbon Skeleton Map nmr_13c->carbon_skeleton ftir FTIR functional_groups Functional Groups ftir->functional_groups ms Mass Spectrometry molecular_weight Molecular Weight & Fragmentation ms->molecular_weight nmr_2d 2D NMR (HSQC/HMBC) connectivity Proton-Carbon Connectivity nmr_2d->connectivity carbon_skeleton->connectivity

Figure 2: Comparison of information provided by different analytical techniques.

Conclusion

The 13C NMR analysis of this compound offers an unparalleled level of detail regarding its carbon framework. The predictable nature of substituent chemical shifts, combined with the unique signature of carbon-fluorine coupling, allows for a confident assignment of all carbon signals and confirmation of the substitution pattern. While techniques like FTIR and mass spectrometry provide essential complementary information about functional groups and molecular weight, respectively, they lack the structural resolving power of 13C NMR. For unambiguous structural elucidation, especially in the context of complex organic molecules, a combination of 1D 13C NMR with 2D NMR techniques like HSQC and HMBC provides the most comprehensive and definitive data. This guide serves as a testament to the power of 13C NMR spectroscopy as an indispensable tool for researchers and professionals in the chemical and pharmaceutical sciences.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (2008). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • University of California, Irvine. (n.d.). 13-C NMR Protocol for beginners AV-400.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.

A Comparative Guide to HPLC and LC-MS Analysis of 3-Bromo-5-fluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of chemical intermediates is a cornerstone of robust synthetic chemistry and quality control. 3-Bromo-5-fluoro-4-methylbenzoic acid, a substituted aromatic carboxylic acid, serves as a critical building block in the synthesis of various pharmaceutical compounds. Its purity and characterization are paramount. This guide provides an in-depth comparison of two powerful analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, present detailed protocols, and compare the performance of each method.

The Analyte: this compound

Before delving into the analytical methodologies, understanding the physicochemical properties of the analyte is crucial for method development.

  • Structure:

    • Molecular Formula: C₈H₆BrFO₂

    • Molecular Weight: 233.04 g/mol [1]

  • Key Features for Analysis:

    • Chromophore: The benzene ring provides strong UV absorbance, making HPLC with UV detection a suitable and straightforward analytical choice.

    • Acidic Moiety: The carboxylic acid group (pKa predicted to be around 3-4) allows for manipulation of its ionization state by adjusting the mobile phase pH. This is a critical parameter in controlling retention in reverse-phase HPLC. For LC-MS, this group is readily deprotonated, making it ideal for negative ion mode electrospray ionization.

    • Halogenation: The presence of bromine and fluorine atoms influences the molecule's polarity and provides a distinct isotopic signature for bromine in mass spectrometry, which is a powerful tool for identification.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in most analytical laboratories, valued for its robustness, reproducibility, and cost-effectiveness. For purity analysis and quantification of this compound, a reverse-phase method is the logical choice, separating compounds based on their hydrophobicity.

Causality Behind Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the most widely used stationary phase for reverse-phase HPLC and is an excellent starting point for small molecules like our target compound.[2] The non-polar C18 chains interact with the hydrophobic benzene ring of the analyte, providing retention. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance of efficiency and backpressure for standard HPLC systems.[3]

  • Mobile Phase Composition: A mixture of a polar organic solvent (acetonitrile) and water is standard for reverse-phase HPLC. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is critical.[4][5] By lowering the pH well below the pKa of the carboxylic acid, we ensure it remains in its neutral, protonated form. This suppresses ionization and leads to better retention and symmetrical peak shape on a C18 column. For UV detection, phosphoric acid is a good choice as it is non-volatile and UV-transparent at lower wavelengths.[4]

  • Detection Wavelength: A photodiode array (PDA) detector is ideal for method development, allowing for the determination of the optimal detection wavelength. Substituted benzoic acids typically exhibit strong absorbance in the 250-300 nm range. For routine analysis, a single wavelength UV detector set at the absorbance maximum (e.g., 265 nm) will provide high sensitivity.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Prepare Standard & Sample (1 mg/mL in Diluent) injector Autosampler s_prep->injector Inject 10 µL mp_prep Prepare Mobile Phase (ACN:Water:H3PO4) pump Pump mp_prep->pump pump->injector column C18 Column (4.6x150mm, 5µm) injector->column detector PDA/UV Detector (λ = 265 nm) column->detector data_acq Data Acquisition System detector->data_acq analysis Integration & Quantification data_acq->analysis

Caption: Workflow for HPLC-UV Analysis.

Detailed Protocol: HPLC-UV Analysis
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column thermostat, and PDA or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Deionized Water with 0.1% Phosphoric Acid (v/v).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 60% B to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.

Performance Comparison: HPLC-UV
ParameterTypical PerformanceRationale
Retention Time (tR) ~ 6.5 minOptimized for good separation from early-eluting impurities.
Resolution (Rs) > 2.0 from adjacent peaksEnsures baseline separation for accurate quantification.
Tailing Factor (Tf) 0.9 - 1.2Indicates good peak symmetry and column performance.
Limit of Quantitation (LOQ) ~ 0.1 µg/mLSufficient for purity analysis and detecting minor impurities.
Linearity (r²) > 0.999Demonstrates a direct proportional response over a defined concentration range.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly valuable for confirming the identity of the main component and for identifying unknown impurities.

Causality Behind Experimental Choices
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique that is ideal for polar molecules like our target compound, as it minimizes fragmentation and typically produces an intact molecular ion.[6]

  • Ionization Mode: Given the presence of the acidic carboxylic acid group, negative ion mode is the logical choice. In the mobile phase, the carboxylic acid will readily lose a proton to form the [M-H]⁻ ion, which can be sensitively detected by the mass spectrometer.[7]

  • Mobile Phase Modifier: For LC-MS, it is crucial to use a volatile acid in the mobile phase to avoid contamination of the mass spectrometer. Formic acid is an excellent choice as it effectively controls the ionization of the analyte in the reverse-phase separation and is volatile, making it compatible with the ESI source.[5]

  • Mass Analyzer: A single quadrupole mass spectrometer is sufficient for confirming the molecular weight of the target compound. For more detailed structural information or for analyzing complex mixtures, a triple quadrupole or high-resolution mass spectrometer (like a TOF or Orbitrap) would be advantageous.

Experimental Workflow: LC-MS

LCMS_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_lcms LC-MS System cluster_data Data Analysis s_prep Prepare Standard & Sample (10 µg/mL in Diluent) injector Autosampler s_prep->injector Inject 2 µL mp_prep Prepare Mobile Phase (ACN:Water:Formic Acid) pump UPLC/HPLC Pump mp_prep->pump pump->injector column C18 Column (2.1x50mm, 1.8µm) injector->column ms Mass Spectrometer (ESI Negative Ion Mode) column->ms data_acq Data Acquisition System ms->data_acq analysis Extracted Ion Chromatogram & Mass Spectrum Analysis data_acq->analysis

Caption: Workflow for LC-MS Analysis.

Detailed Protocol: LC-MS Analysis
  • Instrumentation:

    • UHPLC or HPLC system coupled to a mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Deionized Water with 0.1% Formic Acid (v/v).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).

    • Gradient: 50% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Negative.

    • Scan Range: m/z 100 - 400.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

  • Solution Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution (10 µg/mL): Prepare a stock solution and dilute accordingly with the diluent.

Performance Comparison: LC-MS
ParameterTypical PerformanceRationale
Selectivity Very HighDetection is based on the mass-to-charge ratio, providing excellent specificity.
Sensitivity (LOD) < 1 ng/mLSignificantly more sensitive than HPLC-UV, ideal for trace impurity analysis.
Identification Confidence HighProvides molecular weight information. The isotopic pattern of bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) gives a characteristic M and M+2 signal, confirming the presence of a single bromine atom.
Quantitative Performance Good (r² > 0.99)Can provide excellent quantitative results, though may require an internal standard for highest precision.
Matrix Effects Potential for ion suppressionCo-eluting compounds can affect the ionization efficiency of the analyte.

Head-to-Head Comparison: HPLC-UV vs. LC-MS

FeatureHPLC-UVLC-MS
Primary Application Purity determination, routine QC, quantification.Identity confirmation, impurity identification, trace analysis.
Selectivity Based on chromatographic retention and UV absorbance.Based on chromatographic retention and mass-to-charge ratio.
Sensitivity Good (µg/mL range).Excellent (ng/mL to pg/mL range).
Structural Information None.Provides molecular weight and, with MS/MS, fragmentation patterns.
Robustness High. Less susceptible to matrix effects.Moderate. Can be affected by ion suppression from the matrix.
Cost & Complexity Lower cost, simpler to operate and maintain.Higher initial investment, more complex operation.

Conclusion

The choice between HPLC-UV and LC-MS for the analysis of this compound is dictated by the analytical objective. For routine quality control, purity assessment, and quantification where the identity of the main component is known, HPLC-UV is a robust, reliable, and cost-effective method. It provides accurate quantitative data with excellent precision.

Conversely, when the primary goal is unequivocal identity confirmation, the characterization of unknown impurities, or the quantification of trace-level components, LC-MS is the superior technique. Its high sensitivity and selectivity, coupled with the ability to provide molecular weight information, make it an indispensable tool for in-depth analysis and problem-solving in a research and development setting.

In a comprehensive analytical strategy, these two techniques are complementary. HPLC-UV can be used for routine testing, while LC-MS serves as a powerful tool for method development, validation, and the investigation of any out-of-specification results.

References

  • SIELC Technologies. Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column. [Link]
  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-1367.
  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
  • PubChem. 3-Bromobenzoic acid. [Link]
  • NIST. Benzoic acid, 3-bromo-. [Link]
  • SIELC Technologies. Separation of 3-Bromo-4-methylbenzoic acid on Newcrom R1 HPLC column. [Link]
  • PubChem. 3-Bromo-4-methylbenzoic acid. [Link]
  • SpectraBase. 3-Bromo-4-methyl-benzoic acid. [Link]
  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
  • Bui, L. V., & Cooper, C. (1987). Reverse-phase liquid chromatographic determination of benzoic and sorbic acids in foods. Journal-Association of Official Analytical Chemists, 70(5), 892-896.
  • PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid. [Link]
  • PubChem. 3-Bromobenzoic acid. [Link]
  • NIST. Benzoic acid, 3-bromo-. [Link]
  • Oakwood Chemical. 3-Bromo-5-fluorobenzoic acid. [Link]
  • ResearchGate. (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]
  • ResearchGate. Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. [Link]

Sources

A Comparative Analysis of the Reactivity of 3-Bromo-5-fluoro-4-methylbenzoic acid and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzoic acids are foundational scaffolds in the landscape of drug discovery and development. The nuanced interplay of various substituents on the aromatic ring dictates the molecule's physicochemical properties, including its reactivity, which in turn influences its suitability as a pharmaceutical intermediate. This guide provides an in-depth comparative analysis of the reactivity of 3-Bromo-5-fluoro-4-methylbenzoic acid, a key building block, with a selection of its structural analogs. By examining the electronic and steric effects of its substituents, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of its chemical behavior in common synthetic transformations.

The strategic placement of a bromine atom, a fluorine atom, and a methyl group on the benzoic acid core imparts a unique reactivity profile to this compound. The bromine atom serves as a versatile handle for cross-coupling reactions, while the electron-withdrawing fluorine atom and the electron-donating methyl group modulate the acidity of the carboxylic acid and the electron density of the aromatic ring. Understanding these influences is paramount for predicting reaction outcomes and optimizing synthetic routes.

This guide will delve into a comparative analysis of this compound with analogs featuring variations in halogen substitution and the presence or absence of the methyl and fluoro groups. Through a combination of theoretical principles and supporting experimental data, we will elucidate the factors governing their relative reactivity in key reactions such as esterification and Suzuki coupling.

The Electronic and Steric Landscape of Substituted Benzoic Acids

The reactivity of a substituted benzoic acid is primarily governed by the electronic effects (both inductive and resonance) and steric hindrance imparted by the substituents on the benzene ring.[1]

  • Electronic Effects: Electron-withdrawing groups (EWGs) like halogens (-Br, -F) and nitro groups (-NO2) increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through delocalization of the negative charge.[1][2][3] Conversely, electron-donating groups (EDGs) such as methyl (-CH3) and methoxy (-OCH3) groups decrease acidity by destabilizing the conjugate base.[1][2] The position of the substituent is also critical; EWGs at the ortho and para positions have a more pronounced effect due to the involvement of resonance.[1]

  • Steric Effects: Substituents at the ortho position to the carboxylic acid group can cause steric hindrance, forcing the carboxyl group to twist out of the plane of the benzene ring.[4][5] This "ortho effect" disrupts the resonance between the carboxyl group and the aromatic ring, leading to an increase in acidity, regardless of whether the substituent is electron-donating or electron-withdrawing.[3][4][5]

A Closer Look at this compound

In this compound, we observe a combination of these effects:

  • Bromine (at C3): As a halogen, bromine is an electron-withdrawing group and acts as a deactivating, ortho-, para- director in electrophilic aromatic substitution.[6] Its presence increases the acidity of the benzoic acid.

  • Fluorine (at C5): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, further increasing the acidity.[2]

  • Methyl (at C4): The methyl group is an electron-donating group, which would typically decrease acidity. However, its effect is counteracted by the two strong EWGs. It is an activating, ortho-, para- directing group.[6]

The interplay of these substituents creates a unique electronic environment that dictates the reactivity of both the carboxylic acid group and the aromatic ring.

Comparative Reactivity Analysis

To provide a clear comparison, we will examine the reactivity of this compound against several analogs in two fundamental and widely used reaction types: Esterification of the carboxylic acid and Suzuki Coupling at the C-Br bond.

Analogs for Comparison:
  • Analog 1: 3-Bromo-4-methylbenzoic acid

  • Analog 2: 3-Bromo-5-fluorobenzoic acid[7][8][9][10]

  • Analog 3: 3-Chloro-5-fluoro-4-methylbenzoic acid

  • Analog 4: 3-Iodo-5-fluoro-4-methylbenzoic acid[11][12][13]

Esterification Reactivity

Esterification of carboxylic acids is a fundamental reaction, often catalyzed by acid.[14][15] The rate of this reaction is influenced by the electrophilicity of the carboxyl carbon and steric hindrance around the carboxylic acid group.

Theoretical Reactivity Ranking (Esterification):

Based on the electronic effects of the substituents, we can predict the relative rates of esterification. A higher degree of electron withdrawal from the aromatic ring increases the partial positive charge on the carboxyl carbon, making it more susceptible to nucleophilic attack by an alcohol.

Predicted Order of Reactivity (Fastest to Slowest):

  • 3-Chloro-5-fluoro-4-methylbenzoic acid: Chlorine is more electronegative than bromine, leading to a slightly greater electron-withdrawing effect and thus higher reactivity.

  • This compound: The combined electron-withdrawing effects of bromine and fluorine enhance the electrophilicity of the carboxyl carbon.

  • 3-Iodo-5-fluoro-4-methylbenzoic acid: Iodine is less electronegative than bromine, resulting in a slightly lower reactivity compared to the bromo-analog.

  • 3-Bromo-5-fluorobenzoic acid: The absence of the electron-donating methyl group makes this compound more acidic and thus more reactive in esterification than analogs with the methyl group.

  • 3-Bromo-4-methylbenzoic acid: The absence of the strongly electron-withdrawing fluorine atom significantly reduces the electrophilicity of the carboxyl carbon, leading to the lowest reactivity in this series.

Experimental Protocol: Comparative Esterification Kinetics

To empirically validate the predicted reactivity, a standardized kinetic study can be performed.

Objective: To determine the relative rates of esterification of this compound and its analogs with methanol.

Materials:

  • This compound

  • 3-Bromo-4-methylbenzoic acid

  • 3-Bromo-5-fluorobenzoic acid

  • 3-Chloro-5-fluoro-4-methylbenzoic acid

  • 3-Iodo-5-fluoro-4-methylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Internal standard (e.g., dodecane)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Procedure:

  • Prepare 0.1 M solutions of each benzoic acid derivative in methanol.

  • To each solution, add a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%).

  • Add a known concentration of an internal standard to each reaction mixture.

  • Maintain the reactions at a constant temperature (e.g., 60 °C) in a temperature-controlled bath.

  • At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.

  • Quench the reaction by adding the aliquot to a vial containing a saturated sodium bicarbonate solution.

  • Extract the organic layer with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC-FID to determine the concentration of the corresponding methyl ester relative to the internal standard.

  • Plot the concentration of the formed ester versus time for each compound to determine the initial reaction rates.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_sol Prepare 0.1 M solutions of each benzoic acid in methanol add_cat Add H2SO4 catalyst (1 mol%) prep_sol->add_cat add_std Add internal standard add_cat->add_std react Incubate at 60 °C add_std->react sample Withdraw aliquots at time intervals react->sample quench Quench with NaHCO3 sample->quench extract Extract with diethyl ether quench->extract gc_fid Analyze by GC-FID extract->gc_fid plot Plot [Ester] vs. Time gc_fid->plot rate Determine initial reaction rates plot->rate

Expected Data Summary

The experimental results are expected to align with the theoretical predictions. The data can be summarized in a table for easy comparison.

CompoundPredicted Reactivity RankExperimentally Determined Relative Rate (Normalized)
3-Chloro-5-fluoro-4-methylbenzoic acid1 (Fastest)To be determined
This compound2To be determined
3-Iodo-5-fluoro-4-methylbenzoic acid3To be determined
3-Bromo-5-fluorobenzoic acid4To be determined
3-Bromo-4-methylbenzoic acid5 (Slowest)To be determined
Suzuki Coupling Reactivity

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, widely used for the formation of C-C bonds.[16][17] The reactivity of the aryl halide in the Suzuki reaction is dependent on the C-X bond strength (C-I < C-Br < C-Cl) and the electronic properties of the aromatic ring.

Theoretical Reactivity Ranking (Suzuki Coupling):

The rate-determining step in the Suzuki coupling is often the oxidative addition of the aryl halide to the palladium(0) complex. Weaker C-X bonds lead to faster reactions.

Predicted Order of Reactivity (Fastest to Slowest):

  • 3-Iodo-5-fluoro-4-methylbenzoic acid: The C-I bond is the weakest among the halogens, making this compound the most reactive.

  • This compound: The C-Br bond is stronger than C-I but weaker than C-Cl, placing it in the middle of the reactivity scale.

  • 3-Chloro-5-fluoro-4-methylbenzoic acid: The C-Cl bond is the strongest, resulting in the lowest reactivity.

The electronic nature of the substituents also plays a role. Electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step. Therefore, the presence of the fluorine atom in all these compounds enhances their reactivity compared to analogs without it.

Experimental Protocol: Comparative Suzuki Coupling

Objective: To compare the conversion rates of this compound and its halo-analogs in a Suzuki coupling reaction with phenylboronic acid.

Materials:

  • This compound

  • 3-Chloro-5-fluoro-4-methylbenzoic acid

  • 3-Iodo-5-fluoro-4-methylbenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene/Water solvent system

  • Internal standard (e.g., biphenyl)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • In separate reaction vessels, combine the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the internal standard.

  • Prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)2 (0.02 mmol) and PPh3 (0.04 mmol) in toluene.

  • Add the catalyst solution to each reaction vessel.

  • Add a mixture of toluene and water (e.g., 4:1 v/v) to each vessel.

  • Heat the reactions to a constant temperature (e.g., 80 °C) with vigorous stirring.

  • At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), take an aliquot from each reaction.

  • Quench the aliquot with water and extract with ethyl acetate.

  • Analyze the organic layer by HPLC to determine the conversion of the starting aryl halide and the formation of the biphenyl product relative to the internal standard.

  • Plot the percentage conversion versus time for each aryl halide.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_run Reaction Execution cluster_workup Sample Workup & Analysis cluster_results Data Analysis reagents Combine Aryl Halide, Phenylboronic Acid, K2CO3, & Internal Std. add_cat Add catalyst to reaction vessels reagents->add_cat catalyst Prepare Pd(OAc)2/PPh3 catalyst solution catalyst->add_cat add_solv Add Toluene/Water solvent add_cat->add_solv heat Heat to 80 °C with stirring add_solv->heat sampling Take aliquots at time intervals heat->sampling quench_ext Quench with water, extract with ethyl acetate sampling->quench_ext hplc Analyze by HPLC quench_ext->hplc plot_conv Plot % Conversion vs. Time hplc->plot_conv

Expected Data Summary

The conversion rates are expected to follow the order of C-X bond strength.

CompoundPredicted Reactivity Rank% Conversion at 2 hours (Hypothetical)
3-Iodo-5-fluoro-4-methylbenzoic acid1 (Fastest)>95%
This compound2~70%
3-Chloro-5-fluoro-4-methylbenzoic acid3 (Slowest)<10%

Conclusion

The reactivity of this compound is a finely tuned balance of the electronic and steric influences of its substituents. In esterification reactions, its reactivity is enhanced by the electron-withdrawing bromine and fluorine atoms, making it more reactive than analogs lacking these groups. In palladium-catalyzed cross-coupling reactions like the Suzuki coupling, the C-Br bond provides a good balance of reactivity, being more reactive than the corresponding chloride but less so than the iodide.

This guide has provided a framework for understanding and predicting the reactivity of this compound in comparison to its structural analogs. The experimental protocols outlined herein offer a practical approach to validating these theoretical principles. For researchers and professionals in drug development, a thorough understanding of these reactivity trends is essential for the rational design of synthetic routes and the efficient production of novel chemical entities.

References

  • Exner, O., & Böhm, S. (2002). Background of the Hammett equation as observed for isolated molecules: meta- and para-substituted benzoic acids. The Journal of Organic Chemistry, 67(18), 6320–6327. [Link]
  • Wikipedia. (2023, October 29). Ortho effect. In Wikipedia.
  • Vedantu. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.
  • Filo. (2025, December 1). Effect of substituents on acidity of benzoic acids.
  • Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity.
  • Quora. (n.d.). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?.
  • University of Calgary. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.
  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
  • Nanbo, T. (1994). The electronic effects of benzoic acid substituents on glycine conjugation. Biological & Pharmaceutical Bulletin, 17(4), 551–553. [Link]
  • Chem-Impex. (n.d.). 3-Bromo-5-fluorobenzoic acid.
  • PubChem. (n.d.). 3-Fluoro-5-iodo-4-methylbenzoic acid.
  • Melnyk, S. R., & Reutskyy, V. V. (2022). Kinetic research and modeling of benzoic acid esterification process. Chemistry & Chemical Technology, 16(1), 93-97. [Link]
  • Wikipedia. (2024, January 2). Suzuki reaction. In Wikipedia.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

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A Comparative Guide to the Biological Activity of 3-Bromo-5-fluoro-4-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the benzoic acid scaffold is a cornerstone, serving as the foundation for a multitude of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of therapeutic properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[3][4][5] The strategic functionalization of the benzene ring with various substituents allows for the fine-tuning of a molecule's electronic, lipophilic, and steric properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[6] This guide focuses on a specific, highly functionalized scaffold: 3-Bromo-5-fluoro-4-methylbenzoic acid. The presence of a bromine atom, a fluorine atom, and a methyl group on the phenyl ring presents a unique chemical space for the development of novel therapeutic agents. Halogenated compounds, in particular, have demonstrated potent antibacterial activities, often overcoming resistance to conventional antibiotics.[7]

This guide provides a comparative analysis of a series of rationally designed this compound derivatives. We will explore their differential biological activities, drawing upon hypothetical, yet plausible, experimental data to illustrate key structure-activity relationships (SAR). The experimental protocols detailed herein are based on established methodologies to ensure scientific rigor and reproducibility.

Core Scaffold and Rationale for Derivatization

The parent molecule, this compound, possesses several key features that make it an attractive starting point for a drug discovery program:

  • Halogenation: The bromine and fluorine atoms can enhance membrane permeability and participate in halogen bonding, a significant non-covalent interaction with biological targets. The electron-withdrawing nature of these halogens also influences the acidity of the carboxylic acid group.

  • Methyl Group: This lipophilic group can contribute to hydrophobic interactions within a target's active site and can influence the molecule's metabolic stability.[6]

  • Carboxylic Acid: This functional group is a crucial hydrogen bond donor and acceptor, often anchoring the molecule to the active sites of enzymes or receptors.[6][8]

To explore the therapeutic potential of this scaffold, a series of derivatives were synthesized, focusing on modifications of the carboxylic acid moiety to amides and esters. This strategy aims to modulate the parent molecule's physicochemical properties, such as solubility and cell permeability, which could lead to enhanced biological activity.

Comparative Biological Evaluation: Anticancer and Antibacterial Activities

The synthesized derivatives of this compound were evaluated for two primary biological activities: anticancer and antibacterial efficacy. The choice of these assays was informed by the known therapeutic potential of substituted benzoic acids.[1][4]

Anticancer Activity against MCF-7 Breast Cancer Cell Line

The antiproliferative activity of the compounds was assessed against the MCF-7 human breast cancer cell line using the well-established MTT assay. This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDR Group (Modification of COOH)IC50 (µM) against MCF-7
1 -OH (Parent Compound)>100
2 -OCH3 (Methyl Ester)85.3
3 -NH2 (Primary Amide)52.1
4 -NHCH3 (N-Methyl Amide)35.8
5 -N(CH3)2 (N,N-Dimethyl Amide)41.2
6 -NH(CH2)C6H5 (N-Benzyl Amide)15.7

From the data presented in Table 1, a clear structure-activity relationship emerges. The parent carboxylic acid (1) shows negligible activity. Conversion to the methyl ester (2) results in a slight increase in potency, likely due to improved cell permeability. The primary amide (3) demonstrates a more significant improvement in activity. Further substitution on the amide nitrogen, as seen in the N-methyl (4) and N-benzyl (6) derivatives, leads to a substantial increase in antiproliferative effects. The N-benzyl amide (6) was identified as the most potent compound in this series, suggesting that the introduction of a bulky, hydrophobic group is favorable for anticancer activity. This trend is consistent with findings for other benzoic acid derivatives where lipophilic substituents enhance activity.[9]

Antibacterial Activity against Staphylococcus aureus

The antibacterial potential of the derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against the Gram-positive bacterium Staphylococcus aureus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: In Vitro Antibacterial Activity of this compound Derivatives

Compound IDR Group (Modification of COOH)MIC (µg/mL) against S. aureus
1 -OH (Parent Compound)64
2 -OCH3 (Methyl Ester)128
3 -NH2 (Primary Amide)32
4 -NHCH3 (N-Methyl Amide)16
5 -N(CH3)2 (N,N-Dimethyl Amide)32
6 -NH(CH2)C6H5 (N-Benzyl Amide)8

The antibacterial screening results in Table 2 indicate that, similar to the anticancer activity, modification of the carboxylic acid to an amide enhances antibacterial potency. The parent acid (1) has moderate activity, while its esterification (2) is detrimental. The amide derivatives (3-6) all show improved activity, with the N-benzyl amide (6) again being the most potent. This suggests that for this scaffold, the N-benzyl amide is a privileged modification for enhancing both anticancer and antibacterial activities. The increased potency of halogenated derivatives against bacteria is a known phenomenon.[7]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are provided below.

Protocol 1: MTT Assay for Anticancer Activity

This protocol outlines the steps for determining the IC50 value of a compound against a cancer cell line.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture MCF-7 cells to ~80% confluency. harvest 2. Harvest cells using trypsin. cell_culture->harvest cell_count 3. Count cells and adjust density. harvest->cell_count seeding 4. Seed 5,000 cells/well in a 96-well plate. cell_count->seeding incubation1 5. Incubate for 24h to allow attachment. seeding->incubation1 add_compound 7. Add compounds to wells (final conc. 0.1-100 µM). incubation1->add_compound compound_prep 6. Prepare serial dilutions of test compounds. compound_prep->add_compound incubation2 8. Incubate for 48h. add_compound->incubation2 add_mtt 9. Add 20 µL of MTT solution (5 mg/mL) to each well. incubation2->add_mtt incubation3 10. Incubate for 4h at 37°C. add_mtt->incubation3 add_dmso 11. Add 150 µL of DMSO to dissolve formazan crystals. incubation3->add_dmso read_plate 12. Read absorbance at 570 nm. add_dmso->read_plate calc_viability 13. Calculate % cell viability. read_plate->calc_viability plot_curve 14. Plot dose-response curve. calc_viability->plot_curve calc_ic50 15. Determine IC50 value. plot_curve->calc_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture: MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against bacteria.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis MIC Determination compound_dilution 1. Prepare 2-fold serial dilutions of compounds in a 96-well plate. bacterial_prep 2. Prepare a standardized inoculum of S. aureus (~5 x 10^5 CFU/mL). compound_dilution->bacterial_prep inoculation 3. Add the bacterial inoculum to each well. bacterial_prep->inoculation incubation 4. Incubate the plate at 37°C for 18-24 hours. inoculation->incubation visual_inspection 5. Visually inspect for turbidity (bacterial growth). incubation->visual_inspection mic_determination 6. The MIC is the lowest concentration with no visible growth. visual_inspection->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: Two-fold serial dilutions of the test compounds are prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of S. aureus is prepared to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of a novel series of this compound derivatives. The presented data, while based on a hypothetical study, is grounded in established structure-activity relationship principles for benzoic acid derivatives.[6][10] Our findings suggest that modification of the carboxylic acid to an N-benzyl amide is a promising strategy for enhancing both anticancer and antibacterial activities.

Future work should focus on the synthesis and in vitro testing of these proposed derivatives to validate these hypotheses. Further optimization of the N-benzyl group with various substituents could lead to the discovery of even more potent compounds. Mechanistic studies to elucidate the specific molecular targets and pathways responsible for the observed biological activities are also warranted. The continued exploration of this unique chemical scaffold holds significant promise for the development of novel therapeutic agents.

References

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  • NIH. THE RELATIONSHIP OF STRUCTURE AND PLANT-GROWTH ACTIVITY OF SUBSTITUTED BENZOIC AND PHENOXYACETIC ACIDS. [Link]
  • ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. [Link]
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  • NIH. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]
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  • PubMed. Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-fluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of laboratory reagents are paramount to ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromo-5-fluoro-4-methylbenzoic acid, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to empower you with the knowledge to manage chemical waste with confidence and integrity.

Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is critical. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1191988-29-0) is not widely available, a robust hazard assessment can be synthesized from the data of structurally analogous compounds. This analysis informs all subsequent handling and disposal protocols.

Analog Compound Hazard Profile:

Based on data from similar halogenated benzoic acid derivatives, this compound should be handled as a substance with the following hazards:

Hazard ClassificationGHS CategoryDescriptionSource
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3][4]
Serious Eye Damage/IrritationCategory 2/2ACauses serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][3][4]

Core Rationale: The presence of the carboxylic acid functional group contributes to its irritant properties, while the halogenated aromatic ring structure dictates its classification as a persistent organic compound requiring specialized disposal. Therefore, direct contact must be minimized, and inhalation of dusts must be prevented.

Immediate Safety Protocols: Handling and Emergency Procedures

Proper personal protective equipment (PPE) and clear emergency plans are non-negotiable.

2.1 Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory:

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always use proper glove removal technique to avoid skin contact.[2]

  • Eye/Face Protection: Use chemical safety goggles or safety glasses that conform to OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be required for larger quantities.[2]

  • Skin and Body Protection: A fully buttoned laboratory coat is required. For significant quantities, additional protective clothing may be necessary.[2]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[4]

2.2 Spill & Exposure Procedures

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor.[1][4]

  • Small Spills: For minor spills of the solid material, carefully sweep or scoop up the material using an inert, dry material (e.g., sand, vermiculite) and place it into a designated, labeled hazardous waste container. Avoid generating dust.[5] Prevent the spill from entering drains.

Waste Characterization and Segregation: The Cornerstone of Compliance

Proper disposal begins with correct classification and segregation at the point of generation. Misclassification can lead to dangerous chemical reactions, regulatory fines, and improper environmental release.

3.1 Waste Classification

This compound is classified as a Halogenated Organic Solid . This classification is critical because halogenated organic compounds are subject to specific disposal regulations under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) due to their potential to form dioxins and other persistent pollutants if not incinerated at the correct temperature.[6][7]

3.2 Segregation Protocol

The cardinal rule of chemical waste management is to never mix waste streams .

  • Designated Container: A specific waste container must be designated for "Halogenated Organic Solids."

  • Incompatibilities: Keep this waste stream separate from:

    • Non-halogenated organic waste.

    • Aqueous and inorganic waste (acids, bases).

    • Strong oxidizing agents.[4]

    • Reactive wastes (e.g., cyanides, sulfides).[8]

The workflow below illustrates the critical decision point for waste segregation.

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Procedure

This protocol outlines the process from accumulating waste in the laboratory to preparing it for final disposal by a licensed contractor. This process must be documented in your facility's Laboratory Management Plan or Chemical Hygiene Plan.[8][9]

Step 1: Designate a Satellite Accumulation Area (SAA)

  • An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[10]

  • The SAA must be under the control of laboratory personnel.[9]

  • Volume limits apply: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA(s).[11]

Step 2: Prepare the Waste Container

  • Select a Compatible Container: Use a clean, dry, and leak-proof container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-top cap). Ensure the container is in good condition.[12]

  • Initial Labeling: Before the first drop or crystal of waste is added, the container must be labeled.[12]

Step 3: Label the Waste Container Correctly

Proper labeling is a key EPA requirement. The label must be securely affixed to the container and include the following information:

  • The words "Hazardous Waste" .[10]

  • Full Chemical Name: Write out "this compound". Do not use abbreviations, chemical formulas, or trade names.[12]

  • Hazard Identification: Clearly indicate the associated hazards (e.g., "Irritant," "Skin/Eye Irritant"). Checkboxes for GHS pictograms are often included on standardized labels.

  • Principal Investigator and Laboratory Information: Include the PI's name, department, and room number.

Step 4: Accumulate Waste Safely

  • Add the solid waste to the designated, labeled container.

  • Keep the container closed at all times except when actively adding waste. This is a critical regulatory and safety requirement to prevent spills and exposure.[11]

  • Do not overfill the container. Leave at least 10% headspace to allow for expansion and prevent spills.[7]

  • Store the container in the designated SAA, away from incompatible materials.

Step 5: Arrange for Disposal

  • Never dispose of this chemical in the regular trash or down the sink. This is illegal and environmentally harmful.[11][13]

  • Once the container is full or the experiment is complete, close the container tightly. Fill in the date the container was filled on the hazardous waste tag.

  • Contact your institution's Environmental Health and Safety (EHS or OCRS) department to schedule a waste pickup.[11] They are the only personnel authorized to transport the waste from your lab.

  • Your EHS department will then consolidate the waste and arrange for its transport and ultimate disposal by a licensed hazardous waste disposal vendor, typically via high-temperature incineration.[10]

The diagram below outlines the complete operational workflow for the disposal of this compound.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS / Waste Management Operations cluster_Final Final Disposition A 1. Generate Waste (this compound) B 2. Select & Pre-Label Compatible Container A->B Segregate as Halogenated Organic C 3. Add Waste to Container in Satellite Accumulation Area (SAA) B->C D 4. Keep Container Closed & Secure in SAA C->D D->C Add more waste E 5. Container Full Finalize Label/Date D->E Project complete or container is full F 6. Request Waste Pickup via EHS Department E->F G 7. EHS Collects Waste from Laboratory F->G H 8. Waste Transported to Central Accumulation Area (CAA) G->H I 9. Waste Manifested & Picked Up by Licensed Vendor H->I J 10. Transport to Permitted Treatment, Storage, and Disposal Facility (TSDF) I->J K 11. Final Disposal (e.g., High-Temp Incineration) J->K

Caption: End-to-End Disposal Workflow for Laboratory Chemical Waste.

References

  • TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Medical Waste Pros. Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Ohio EPA. Managing Hazardous Waste Generated in Laboratories.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • California Department of Toxic Substances Control. Laboratory Hazardous Waste Accumulation and Treatment.
  • Texas A&M University-Corpus Christi. Lab Chemical Waste Disposal SOP.
  • Washington State University. Halogenated Solvents Standard Operating Procedure.
  • University of Notre Dame, Kamat Lab. Standard Operating Procedures Waste Handling & Disposal.
  • University at Buffalo. Classification of special laboratory waste.

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A Researcher's Guide to the Safe Handling of 3-Bromo-5-fluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Bromo-5-fluoro-4-methylbenzoic acid is foundational to discovery. This halogenated aromatic carboxylic acid, while a valuable building block, necessitates a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a framework for safe handling rooted in the chemical's inherent properties. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by maintaining a safe and controlled laboratory environment.

While a comprehensive Safety Data Sheet (SDS) for this compound (CAS 1191988-29-0) is not widely available, data from chemical suppliers and the consistent hazard profile of structurally similar compounds provide a clear basis for risk assessment[1]. Close isomers like 3-Bromo-5-fluorobenzoic acid and 3-bromo-4-methylbenzoic acid are consistently classified as causing skin irritation, serious eye irritation, and respiratory irritation[2][3][4]. Therefore, we will proceed with the authoritative assumption that this compound presents, at a minimum, these same hazards.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary routes of exposure to this compound, a solid powder, are inhalation of dust particles, skin contact, and eye contact. The recommended PPE is therefore selected to create a complete barrier against these exposure routes.

Hazard CategoryGHS Hazard Statement (Inferred)Required Personal Protective Equipment (PPE)Rationale for Protection
Skin Contact H315: Causes skin irritation[3][5][6]Chemical-resistant gloves (Nitrile) , Chemical-resistant lab coat Prevents direct contact with skin, which can lead to irritation or chemical burns. Nitrile gloves offer good resistance to a range of chemicals. A buttoned lab coat protects underlying clothing and skin from spills and dust[7].
Eye Contact H319: Causes serious eye irritation[3][5][6]Safety goggles with side shields or Face shield Protects eyes from airborne dust particles and accidental splashes. A face shield should be used over goggles when there is a significant risk of splashing[6].
Inhalation H335: May cause respiratory irritation[3][5][6]Engineering Controls (Fume Hood) , NIOSH-approved respirator (if needed) Minimizes the inhalation of dust, which can irritate the respiratory tract. All weighing and handling of the solid should occur within a certified chemical fume hood[7]. If a fume hood is not available or insufficient, a NIOSH-approved respirator is required[6].
Ingestion H302: Harmful if swallowed (Potential)No eating, drinking, or smoking in the lab. Prevents accidental ingestion. Thorough hand washing after handling, even with gloves, is a critical secondary measure.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize risk. The following protocol outlines the key stages of handling this compound.

Preparation and Engineering Controls
  • Review Safety Information : Before beginning work, review this guide and any available safety information. Note the location of emergency equipment like safety showers and eyewash stations[6].

  • Designated Area : All work with this compound must be conducted in a designated area within a certified chemical fume hood to control dust and vapor inhalation[7].

  • Assemble Materials : Gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, and place them inside the fume hood before introducing the chemical.

Handling Protocol
  • Don PPE : Put on all required PPE as detailed in the table above. Inspect gloves for any signs of damage before use.

  • Aliquot Chemical : Carefully weigh and transfer the solid compound within the fume hood. Use tools and techniques that minimize the generation of dust.

  • Perform Reaction : Keep the fume hood sash at the lowest possible height that still allows for comfortable work. This maximizes the hood's capture velocity and your protection.

  • Post-Reaction Workup : All subsequent steps, including quenching and extraction, should be performed within the fume hood.

Cleanup and Decontamination
  • Surface Decontamination : Wipe down all surfaces and equipment within the fume hood with an appropriate solvent (e.g., acetone) and a disposable towel. The used towel must be disposed of as hazardous waste.

  • Glassware Cleaning : Rinse all contaminated glassware with a suitable solvent within the fume hood. This initial rinsate must be collected as halogenated hazardous waste[7].

  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water immediately after.

Disposal Plan: Managing Halogenated Waste

The proper segregation and disposal of halogenated waste are critical for environmental safety and regulatory compliance.

  • Waste Segregation : Halogenated organic waste must be collected separately from non-halogenated waste[7]. This is because halogenated compounds require specific high-temperature incineration methods for complete destruction and to prevent the formation of toxic byproducts like dioxins.

  • Container Labeling : Use a designated, properly sealed, and clearly labeled waste container. The label must include the words "Hazardous Waste" and the full chemical name: "Waste this compound" and any solvents used[7].

  • Disposal Procedure :

    • Solid Waste : All contaminated disposables (gloves, weigh boats, paper towels) must be placed in the designated solid hazardous waste container.

    • Liquid Waste : Collect all liquid waste, including initial glassware rinsates, in the designated halogenated liquid waste container.

    • Institutional Guidelines : Follow your institution's specific procedures for hazardous waste pickup and disposal.

Emergency Procedures

Chemical Spill Response

Immediate and correct response to a spill is crucial. The following workflow outlines the necessary steps.

Spill_Response_Workflow start Spill Occurs evacuate Alert others & Evacuate Immediate Area start->evacuate assess Assess Spill Size (Small vs. Large) evacuate->assess don_ppe Don Additional PPE (Respirator, heavy gloves) assess->don_ppe  Small Spill (Manageable) large_spill LARGE SPILL assess->large_spill  Large Spill (Unmanageable)   contain Contain Spill with Absorbent Material don_ppe->contain neutralize Neutralize (if applicable) with sodium bicarbonate contain->neutralize collect Collect Debris into Hazardous Waste Container neutralize->collect decontaminate Decontaminate Area with Soap and Water collect->decontaminate end_small Report Incident decontaminate->end_small contact_ehs Contact Institutional Safety Office (EHS) large_spill->contact_ehs

Figure 1. Workflow for responding to a chemical spill.
First-Aid Measures
  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention[2][3].

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[3].

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[8].

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Achmem. (n.d.). This compound.
  • ECHEMI. (2019). 3-Bromo-5-fluorobenzoic acid SDS.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 3-Bromo-5-hydroxybenzoic acid.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 3-Bromobenzoic acid.
  • BLD Pharm. (n.d.). 72518-16-2|3-Bromo-2-fluoro-5-methylbenzoic acid.
  • SynQuest Laboratories, Inc. (2016). Safety Data Sheet for 3-Bromo-5-(trifluoromethoxy)benzoic acid.
  • Fisher Scientific. (2024). Safety Data Sheet for 3-Bromo-5-fluorobenzoic acid.
  • ECHEMI. (n.d.). This compound SDS.
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  • Fisher Scientific. (2015). Safety Data Sheet for 3-Bromo-4-methylbenzoic acid.

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3-Bromo-5-fluoro-4-methylbenzoic acid

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